Product packaging for Marrubiin(Cat. No.:CAS No. 465-92-9)

Marrubiin

Cat. No.: B191795
CAS No.: 465-92-9
M. Wt: 332.4 g/mol
InChI Key: HQLLRHCTVDVUJB-OBHOOXMTSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Occurrence and Distribution in Medicinal Plants

Marrubiin is widely distributed among certain genera within the Lamiaceae family, particularly Marrubium and Leonotis. Its presence is often associated with the traditional medicinal uses of these plants. researchgate.netnih.gov

Marrubium vulgare

Marrubium vulgare, commonly known as white horehound, is a primary source of this compound. researchgate.netnih.gov this compound is considered a major chemotaxonomic marker for the genus Marrubium. nih.govtandfonline.com The European Pharmacopoeia defines Marrubii herba (Marrubium vulgare L.) as containing a minimum of 0.7% this compound (C20H20O4; M: 332.4) in the dried drug. europa.eu Studies have estimated the this compound content in methanol (B129727) extracts of M. vulgare aerial parts to be around 156 mg/g. nih.govijbpsa.com this compound is produced and accumulates specifically in the aerial parts of the plant. nih.gov Factors like salt stress can affect the this compound content in M. vulgare, with higher NaCl concentrations leading to a decrease. nih.govresearchgate.net

Leonotis leonurus

Leonotis leonurus, also known as lion's tail or wild dagga, is another significant source of this compound. researchgate.netnih.govwikipedia.org this compound was isolated from Leonotis leonurus as early as 1964. mdpi.comdntb.gov.ua While L. leonurus contains this compound, it appears to be absent in other Leonotis species like L. nepetifolia and L. ocymifolia. mdpi.com this compound isolated from Leonotis leonurus has been investigated for various biological activities. researchgate.netnih.govnih.gov

Phlomis bracteosa

Phlomis bracteosa is a medicinal plant that has also been reported to contain this compound. researchgate.netnih.govresearchgate.net Research on Phlomis bracteosa has indicated that this compound, among other constituents, exhibits vasorelaxant properties. nih.govresearchgate.net

Other Marrubium Species (e.g., Marrubium deserti de Noe, Marrubium alysson, Marrubium thessalum)

This compound is present in several other Marrubium species beyond M. vulgare. These include:

Marrubium deserti de Noe: this compound has been isolated from this species and studied for its properties. researchgate.netnih.govresearchgate.netimrpress.com

Marrubium alysson: This species is known to contain this compound, which is considered one of its prominent metabolites. researchgate.netnih.govresearchgate.netmdpi.com Studies on M. alysson extracts have quantified this compound content, for instance, at 14.09 mg/g of dry extract in one study using HPTLC analysis. mdpi.comresearchgate.net

Marrubium thessalum: this compound has also been reported in Marrubium thessalum. researchgate.netnih.govresearchgate.net

The presence of this compound across numerous Marrubium species reinforces its role as a characteristic compound for the genus. nih.govtandfonline.commdpi.com

Here is a table summarizing the occurrence of this compound in these plants:

Plant SpeciesGenusFamilyThis compound PresenceNotes
Marrubium vulgareMarrubiumLamiaceaeYesPrimary source, chemotaxonomic marker, minimum content specified by Eur. Pharm. nih.govtandfonline.comeuropa.eu
Leonotis leonurusLeonotisLamiaceaeYesIsolated early, present in aerial parts. wikipedia.orgmdpi.comdntb.gov.ua
Phlomis bracteosaPhlomisLamiaceaeYesStudied for vasorelaxant properties. nih.govresearchgate.net
Marrubium desertiMarrubiumLamiaceaeYesContains this compound. researchgate.netnih.govresearchgate.netimrpress.com
Marrubium alyssonMarrubiumLamiaceaeYesProminent metabolite, quantified in extracts. researchgate.netnih.govresearchgate.netmdpi.comresearchgate.net
Marrubium thessalumMarrubiumLamiaceaeYesContains this compound. researchgate.netnih.govresearchgate.net

Interactive table: Occurrence of this compound

Historical Perspective of Isolation and Structural Elucidation

This compound was first isolated from Marrubium vulgare in 1842. researchgate.netnih.gov While its gross structure was established relatively early, the precise stereochemistry of this diterpenoid lactone remained a subject of debate for over a century. nih.govgla.ac.uk The correct connectivity and stereochemistry were eventually determined in the 1960s. nih.govgla.ac.uk Early studies, including those involving selenium hydrogenation, suggested that this compound was a diterpenoid related to compounds like agathic acid and manoyl oxide. gla.ac.uk The presence of a tertiary hydroxyl group and a γ-lactone were also identified through chemical and spectroscopic methods. gla.ac.uk Efforts towards the total synthesis of this compound have also contributed to confirming its structure and stereochemistry. acs.orgmdpi.com

Significance as a Signature Bioactive Compound

This compound is considered a signature bioactive compound, particularly within the genus Marrubium. researchgate.netnih.govnih.govtandfonline.commdpi.com Its widespread occurrence in traditionally used medicinal plants of the Lamiaceae family, coupled with demonstrated biological activities, underscores its significance in academic research and potential for drug discovery. researchgate.netnih.govresearchgate.net this compound's attributes, such as its stability, contribute to its importance as a potential therapeutic compound. researchgate.netnih.gov It is also considered a potential precursor for other active compounds like marrubiinic acid and marrubenol (B1251324). researchgate.netnih.gov The focus on this compound in research is driven by its ready availability from plant sources and its diverse reported biological effects. researchgate.netnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H28O4 B191795 Marrubiin CAS No. 465-92-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1R,4S,8S,9R,10R,12R)-9-[2-(furan-3-yl)ethyl]-9-hydroxy-4,8,10-trimethyl-2-oxatricyclo[6.3.1.04,12]dodecan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28O4/c1-13-11-15-16-18(2,17(21)24-15)7-4-8-19(16,3)20(13,22)9-5-14-6-10-23-12-14/h6,10,12-13,15-16,22H,4-5,7-9,11H2,1-3H3/t13-,15-,16+,18+,19+,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQLLRHCTVDVUJB-OBHOOXMTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C3C(CCCC3(C1(CCC4=COC=C4)O)C)(C(=O)O2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@@H]2[C@H]3[C@](CCC[C@@]3([C@]1(CCC4=COC=C4)O)C)(C(=O)O2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50963595
Record name Marrubiin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50963595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

465-92-9
Record name Marrubiin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=465-92-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Marrubiin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000465929
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Marrubiin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36693
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Marrubiin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50963595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 465-92-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MARRUBIIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AP086P88M4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Biosynthesis and Metabolic Pathways of Marrubiin

Central Precursors in Biosynthesis

The biosynthesis of marrubiin begins with the formation of a key C20 isoprenoid precursor, which then undergoes cyclization and further modifications. mdpi.comontosight.ai

Geranylgeranyl diphosphate (B83284) (GGPP) is the central and universal precursor for the biosynthesis of all diterpenes, including the labdane (B1241275) diterpenoids like this compound. mdpi.comontosight.aiconicet.gov.arheraldopenaccess.usresearchgate.net GGPP is synthesized from isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP) through successive elongation reactions catalyzed by geranylgeranyl diphosphate synthase. ontosight.aiheraldopenaccess.usnih.gov In Marrubium vulgare, the IPP and DMAPP units that form GGPP are generated via the non-mevalonate pathway. nih.govnih.govportlandpress.comconicet.gov.ar

Peregrinol (B1240592) diphosphate is a bicyclic prenyl diphosphate intermediate that is characteristically present in the biosynthesis of this compound and related metabolites. researchgate.netnih.govnih.gov It is formed from the cyclization of GGPP. mdpi.comresearchgate.netnih.govnih.gov This bicyclization reaction is catalyzed by a specific diterpene synthase, MvCPS1. mdpi.comresearchgate.netnih.govnih.govuniprot.orguniprot.org Unlike some other diterpene synthases that introduce a hydroxyl group at the C-8 position of the labdane backbone, the MvCPS1-catalyzed reaction involves oxygenation of an intermediate carbocation at C-9, leading to the formation of peregrinol diphosphate. nih.gov

Prethis compound (B1194150) is a pre-furanic labdanoid that serves as a direct precursor to this compound. mdpi.comnih.govmdpi.comresearchgate.net The conversion of prethis compound to this compound involves the cleavage of a 9,13-epoxide bridge and subsequent ring opening to yield a furan (B31954) ring and a hydroxyl group at C-9. mdpi.comnih.govmdpi.comresearchgate.net While some studies suggest that furanic labdanoids like this compound are the final products, there are also considerations that they might form from their corresponding pre-furanic counterparts like prethis compound during or after extraction and isolation processes. nih.govmdpi.comresearchgate.net The formation of prethis compound from peregrinol diphosphate involves further enzymatic modifications, including oxygenation steps catalyzed by cytochrome P450 monooxygenases and potentially lactone and furan ring formation. researchgate.netnih.gov

Enzymatic Steps and Key Enzymes

Specific enzymes play crucial roles in catalyzing the cyclization of GGPP and the subsequent modifications that lead to this compound. mdpi.comontosight.airesearchgate.netnih.govnih.gov

Diterpene synthases (diTPSs) are key enzymes responsible for converting GGPP into various diterpene skeletons through cyclization reactions. ontosight.aiheraldopenaccess.usresearchgate.netmdpi.com In the biosynthesis of this compound, a functional pair of diTPSs, MvCPS1 and MvELS, have been identified and characterized in Marrubium vulgare. researchgate.netnih.govnih.govresearchgate.net

MvCPS1 (Peregrinol Diphosphate Synthase): This enzyme catalyzes the first committed step in the pathway, converting GGPP into peregrinol diphosphate through a bicyclization reaction involving oxygenation at C-9. mdpi.comresearchgate.netnih.govnih.govuniprot.orguniprot.org MvCPS1 belongs to the TPS-c clade of terpene synthases. nih.gov

MvELS (9,13-Epoxy-Labd-14-ene Synthase): Acting sequentially with MvCPS1, MvELS catalyzes the ionization of the diphosphate moiety of peregrinol diphosphate, followed by a carbocation rearrangement to form 9,13-epoxy-labd-14-ene. researchgate.netnih.govnih.gov This compound serves as a precursor for further modifications in the this compound pathway. nih.gov MvELS belongs to a subgroup of the TPS-e/f clade. nih.gov

Research findings have demonstrated the functional activity of MvCPS1 and MvELS in converting GGPP into 9,13-epoxy-labd-14-ene. researchgate.netnih.govnih.gov Co-expression studies in heterologous systems like Escherichia coli and Nicotiana benthamiana have confirmed their roles in producing this key intermediate. nih.gov

Cytochrome P450 monooxygenases (P450s) are a large family of enzymes that play critical roles in the functional modification of diterpene skeletons through oxidation reactions. ontosight.airesearchgate.netnih.govresearchgate.netdntb.gov.ua In the this compound biosynthetic pathway, P450 enzymes are hypothesized to catalyze position-specific oxygenations leading to the formation of prethis compound and subsequently this compound. researchgate.netnih.gov

CYP71AU87: This specific cytochrome P450 enzyme identified in Marrubium vulgare has been functionally characterized and indicates a role in this compound biosynthesis. nih.govresearchgate.netresearchgate.netescholarship.orgnih.gov CYP71AU87 catalyzes the hydroxylation of 9,13-epoxy-labd-14-ene, the product of MvCPS1 and MvELS activity, yielding isomeric products, 9,13-epoxy labd-14-ene-18-ol and 9,13-epoxy labd-14-ene-19-ol. nih.govresearchgate.netresearchgate.netnih.gov The formation of 9,13-epoxy labd-14-ene-19-ol is considered a possible step towards the formation of the 19,6-lactone ring structure characteristic of prethis compound. nih.gov High expression levels of the CYP71AU87 gene in this compound-accumulating tissues of M. vulgare further support its role in the pathway. nih.govresearchgate.netnih.gov

The precise sequence of all P450-catalyzed reactions leading to the formation of the furan ring and lactone structure in prethis compound and this compound is still an area of research. researchgate.netnih.gov However, the involvement of enzymes like CYP71AU87 in specific hydroxylation steps highlights the importance of P450s in shaping the final this compound structure. nih.govresearchgate.netresearchgate.netnih.gov

Here is a summary of the key compounds and enzymes involved in the biosynthesis of this compound:

Compound/EnzymeRole in Biosynthesis
Geranylgeranyl DiphosphateUniversal precursor for diterpenes
Peregrinol DiphosphateBicyclic intermediate formed from GGPP
Prethis compoundPre-furanic precursor to this compound
MvCPS1 (Diterpene Synthase)Catalyzes cyclization of GGPP to peregrinol diphosphate
MvELS (Diterpene Synthase)Converts peregrinol diphosphate to 9,13-epoxy-labd-14-ene
CYP71AU87 (Cytochrome P450)Catalyzes hydroxylation of 9,13-epoxy-labd-14-ene

Non-Mevalonate Pathway Involvement in Diterpenoid Biosynthesis

The biosynthesis of this compound in Marrubium vulgare occurs via the non-mevalonate pathway, also known as the 1-deoxy-D-xylulose-5-phosphate/2-methyl-D-erythritol-4-phosphate (DOX/MEP) pathway. nih.govnih.govnih.govportlandpress.com This pathway is localized in the plastids of plant cells and is responsible for the production of isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), the five-carbon building blocks of terpenoids, including diterpenoids. pnas.orgkegg.jpfrontiersin.orgresearchgate.net

Studies using 13C-labelled glucose in etiolated shoot cultures of M. vulgare demonstrated a labelling pattern in this compound consistent with biosynthesis through the non-mevalonate pathway, rather than the mevalonate (B85504) pathway. nih.govnih.govportlandpress.com Specifically, the isoprenic units of 13C-labelled this compound showed enrichment in carbons corresponding to positions 1 and 5 of a putative isopentenyl diphosphate precursor derived from this pathway. nih.govnih.govportlandpress.com This finding aligns with the operation of an alternative pathway via trioses, observed in other organisms like Eubacteria and Gymnospermae. nih.govnih.govportlandpress.com

The central precursor for diterpenoid biosynthesis, including this compound, is geranylgeranyl diphosphate (GGPP), a C20 molecule formed by the condensation of IPP and DMAPP. kegg.jpfrontiersin.orgresearchgate.net In the context of this compound biosynthesis, GGPP undergoes cyclization catalyzed by diterpene synthases. researchgate.netmdpi.comebi.ac.uk Two such enzymes identified in M. vulgare, MvCPS1 and MvELS, sequentially convert GGPP into 9,13-epoxy-labd-14-ene, a tricyclic diterpenoid intermediate in the this compound pathway. researchgate.netebi.ac.uknih.gov MvCPS1 catalyzes the bicyclization of GGPP via a peregrinol diphosphate intermediate, while MvELS forms the tetrahydropyran (B127337) ring. researchgate.netmdpi.comebi.ac.uk

Biosynthesis of Related Furanoid Diterpenoid Lactones

This compound belongs to a class of furanoid labdane diterpenoid lactones. dntb.gov.uanih.gov The biosynthesis of these related compounds often shares common initial steps with this compound biosynthesis, diverging at later stages through the action of specific enzymes, particularly cytochrome P450 monooxygenases (P450s). researchgate.netmdpi.comnih.gov

Following the formation of the labdane skeleton, such as 9,13-epoxy-labd-14-ene, P450 enzymes are hypothesized to catalyze position-specific functional modifications, leading to the diverse array of furanoid diterpenoid lactones found in Marrubium species. researchgate.netmdpi.comnih.gov These modifications can include hydroxylations and subsequent reactions that lead to the formation of the characteristic furan ring and lactone moieties. researchgate.netresearchgate.net For example, CYP71AU87, a P450 identified in M. vulgare, has been shown to catalyze the hydroxylation of 9,13-epoxy-labd-14-ene to form isomeric products like 9,13-epoxy labd-14-ene-18-ol and 9,13-epoxy labd-14-ene-19-ol, which are probable intermediates in this compound biosynthesis. nih.gov The formation of the furan ring typically involves oxidation at C-15 and/or C-16 and subsequent ring closure. researchgate.net The lactone ring, specifically the 19,6-lactone structure found in prethis compound and other Marrubium diterpenoids, is thought to form through sequential hydroxylation reactions. researchgate.net

Prethis compound is considered a precursor to this compound, with this compound potentially forming from prethis compound through enzymatic or spontaneous ring opening to yield a hydroxyl group at C-9. nih.govresearchgate.net It's worth noting that this compound can also be generated as an artifact from prethis compound during extraction procedures involving heat. nih.gov

Related furanoid diterpenoid lactones found in Marrubium and other Lamiaceae species often feature similar furan ring and 19,6-lactone functional groups, highlighting the shared biosynthetic machinery and pathways within this plant family. nih.govresearchgate.netresearchgate.net

Influence of Plant Ontogeny and Environmental Factors on Accumulation

The accumulation of this compound in Marrubium vulgare is influenced by both the plant's developmental stage (ontogeny) and various environmental factors. dntb.gov.uaresearchgate.netd-nb.infofrontiersin.org

Research on M. vulgare plants has shown that the accumulation of this compound in leaves varies throughout their ontogeny. dntb.gov.uaresearchgate.net Maximum accumulation of this compound has been observed just before the flowering stage and in fully expanded leaves. researchgate.net The synthesis and accumulation of diterpenes in the Lamiaceae family, including this compound, are often localized in the secretory cells of glandular trichomes, particularly in actively growing protodermal regions on the leaf surface. researchgate.net Studies feeding tritium-labeled geranylgeranyl diphosphate ([3H]-GGPP) to the surface of protodermal leaves of M. vulgare showed significant accumulation of radioactivity in glandular trichome cells, with the product remaining stable, further supporting the localization of biosynthesis and accumulation in these structures. researchgate.net

Environmental factors can significantly impact the production and accumulation of secondary metabolites in medicinal plants, including this compound. d-nb.infofrontiersin.orgmdpi.com Salinity, for instance, has been shown to affect M. vulgare. While some studies indicate that higher NaCl concentrations can decrease the content of this compound, other research suggests that salinity stress might enhance this compound production as a protective response. mdpi.comresearchgate.net This highlights the complex and sometimes contradictory nature of environmental influences on secondary metabolite accumulation, which can be species-specific and dependent on the level and duration of the stress. d-nb.infofrontiersin.org Other environmental factors such as temperature, light intensity, CO2 levels, UV radiation, drought, and soil fertility are also known to influence secondary metabolism in plants. d-nb.infofrontiersin.orgmdpi.com Optimizing cultivation techniques based on understanding these environmental influences is crucial for maximizing the yield and quality of this compound. d-nb.info

Data on the influence of specific environmental factors on this compound accumulation can be presented in tables based on research findings.

Environmental FactorObserved Effect on this compound Accumulation in M. vulgareSource
Salinity (higher NaCl concentrations)Decrease in this compound content mdpi.com
Salinity (salt stress)Enhanced this compound production (proposed as a response to stress) researchgate.net
Plant Ontogeny (just before flowering)Maximum accumulation in leaves researchgate.net
Plant Ontogeny (fully expanded leaves)Maximum accumulation in leaves researchgate.net

Chemical Synthesis and Structure Modification of Marrubiin

Total Synthesis Approaches and Methodologies

The total synthesis of marrubiin has been a subject of chemical research since the latter half of the 20th century, with its synthesis first completed in 1970. nih.govresearchgate.net Early work established the molecular formula and stereochemistry, the latter confirmed by X-ray crystallography in 1982. nih.govresearchgate.net

Several total synthesis approaches have been reported, often employing strategies to construct the complex fused ring system and introduce the characteristic furan (B31954) and lactone moieties with the correct stereochemistry. One approach involves starting from a keto lactone intermediate, which can be prepared stereoselectively from a known keto ester. This keto lactone is then reacted with lithium acetylide, followed by reduction. The resulting compound is treated with phosphorus tribromide (PBr₃) in pyridine (B92270) to yield a bromide. This bromide is subsequently converted into a furanoepoxide through a reaction with 3-furanyl lithium followed by epoxidation. The final step to obtain this compound involves reduction of the furanoepoxide with lithium in ethylamine. nih.govresearchgate.net

More recent stereoselective total syntheses have utilized chiral building blocks. One such method involves a cyclohexenone derivative. The synthesis of the trans-decalin moiety, a core structural feature of this compound, has been achieved stereoselectively using reactions such as the Pauson-Khand reaction. mdpi.comacs.orgmdpi.comnih.govresearchgate.netacs.org This reaction constructs a cyclopentenone ring, which is subsequently subjected to oxidative cleavage to form the lactone ring. mdpi.comacs.orgmdpi.comnih.govresearchgate.netacs.orgjst.go.jp Elongation of the side chain at the C9 position is often accomplished through an epoxide-opening reaction with various nucleophiles. mdpi.comnih.govresearchgate.netjst.go.jp Functional group manipulations are then performed to complete the synthesis. mdpi.commdpi.comnih.govresearchgate.net

One stereoselective total synthesis of (+)-marrubiin started from a chiral building block and involved a cyclohexylamine-promoted Pauson-Khand reaction followed by oxidative cleavage of the resulting cyclopentenone ring. acs.orgacs.org The introduction of the furan moiety was planned for a later stage in the synthesis, allowing for the incorporation of different substituents into a common intermediate. acs.orgacs.org Chemoselective reduction of an ester functionality in the presence of a lactone moiety is a key step in some routes. acs.orgacs.org For example, reduction of an α-hydroxyester with sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al) has been used, followed by conversion to an epoxide and subsequent epoxide ring opening with a furan-containing Grignard reagent to complete the synthesis of (+)-marrubiin. acs.orgacs.org

Derivatization Strategies for Structural Modification

Structural modification of this compound has been explored, although extensive structure-activity relationship studies on its derivatives are not widely reported despite its pharmacological potential. nih.gov Modifications often target the lactone ring, the furan ring, or other functional groups like hydroxyls.

Lactone Ring Opening to Marrubiinic Acid

A primary derivatization strategy involves the opening of the γ-lactone ring of this compound to yield marrubiinic acid. This transformation can be achieved by using a refluxing potassium hydroxide (B78521) solution. nih.gov This reaction typically affords marrubiinic acid in good yield, reported to be around 70%. nih.gov Marrubiinic acid is itself a compound of interest, demonstrating potent biological activities, sometimes exceeding those of this compound. nih.govnih.govkneopen.comnih.gov

Esterification and Other Functional Group Transformations

Beyond lactone ring opening, other functional group transformations have been performed on this compound and its derivatives. For instance, marrubenol (B1251324) can be obtained from marrubiinic acid through reduction with lithium aluminum hydride, achieving a high yield of 98%. nih.gov

Esterification of the free acidic group in marrubiinic acid has also been investigated. nih.gov Studies have shown that blocking the free carboxylic group through esterification can lead to reduced biological activities, suggesting the importance of this functional group for certain effects. nih.gov

Other potential transformations include modifications of the furan ring or the hydroxyl group. For example, oxidation of the furan moiety in this compound has been explored in the synthesis of related labdane (B1241275) diterpene lactones like marrulibacetal. mdpi.com This involves successive oxidations of the furan ring followed by internal acetalization. mdpi.com Epoxide ring-opening reactions have also been highlighted as versatile methods for obtaining functionalized molecules and have been applied in the synthesis of terpenoids. researchgate.netdntb.gov.ua

Synthesis of Analogues for Pharmacological Evaluation

The synthesis of this compound analogues is an active area of research aimed at exploring their pharmacological potential and establishing structure-activity relationships. acs.org By modifying the structure of this compound, researchers can investigate how specific changes influence biological activities.

Synthetic routes to this compound and related labdane diterpene lactones often provide access to intermediates that can be diverted to synthesize analogues. mdpi.comacs.orgnih.govresearchgate.netacs.orgjst.go.jp For example, synthetic strategies involving the elongation of the C9 side chain via epoxide opening with various nucleophiles allow for the introduction of different chemical functionalities in this region of the molecule. mdpi.comnih.govresearchgate.netjst.go.jp

The synthesis of analogues can involve modifications such as altering the stereochemistry at specific centers, changing the functional groups present, or modifying the carbon skeleton. For instance, the synthesis of isothis compound (C9-epi-marrubiin), a stereoisomer of this compound, has been reported through a copper(I)-catalyzed epoxide ring-opening reaction. mdpi.comsci-hub.se

Research findings suggest that the free carboxylic group in marrubiinic acid plays a major role in its observed anti-inflammatory activities. nih.gov This highlights the importance of targeted modifications to understand the contribution of different parts of the molecule to its biological effects. Studies on the synthesis of other natural products and non-natural analogues for biological and pharmaceutical investigations are ongoing, with the goal of discovering new therapeutic agents. mdpi.com

Data on the synthesis of specific analogues and their corresponding yields can be found in detailed research reports. For example, a synthesis of this compound and several related labdane diterpene lactones reported yields for different target molecules synthesized from a common intermediate jst.go.jpresearchgate.net:

CompoundNumber of Steps from Building BlockOverall Yield (%)
This compound1122
Cyllenine C1229
Marrulactone1311
Marrulanic Acid1410
Marrubasch F1214
Marrulibacetal144
Marrulibacetal A142
Desertine150.5

Pharmacological Activities and Underlying Mechanisms of Action

Anti-inflammatory Mechanisms

The anti-inflammatory effects of marrubiin are mediated through multiple pathways, including the modulation of inflammatory cell behavior and the expression of key inflammatory mediators.

Inhibition of Inflammatory Cell Infiltration

Research indicates that this compound can inhibit the infiltration of inflammatory cells to sites of inflammation. In a study investigating carrageenan-induced peritoneal inflammation in mice, this compound treatment prevented the infiltration of inflammatory cells into the peritoneal cavity nih.govresearchgate.netnih.gov. This effect was observed across different doses of this compound, with the most pronounced effect seen at a dose of 40 mg/kg nih.gov. Compared to a positive control (carrageenan alone), treatment with this compound led to a significant decrease in the number of inflammatory cells in the peritoneal exudate nih.gov.

Prevention of Peritoneal Mast Cell Degranulation

This compound has been shown to prevent the degranulation of peritoneal mast cells. In the carrageenan-induced peritonitis model in mice, treatment with this compound resulted in a significant decrease in degranulated mast cells in the mesenterial tissue compared to the control group nih.govresearchgate.netnih.gov. This effect was observed across all tested doses of this compound, with the most pronounced effect at 1 mg/kg nih.gov.

Modulation of Myeloperoxidase Activity

This compound influences the activity of myeloperoxidase (MPO), an enzyme derived from inflammatory cells that contributes to tissue damage during inflammation nih.govresearchgate.net. Studies have shown that the peritoneal fluid of animals treated with this compound had lower levels of myeloperoxidase activity compared to untreated animals in a model of carrageenan-induced peritoneal inflammation nih.govresearchgate.netnih.govresearchgate.netdntb.gov.uamdpi.comsemanticscholar.org. The decrease in inflammatory cell numbers observed with this compound treatment may contribute to this reduction in free MPO activity nih.govresearchgate.net. While this compound may also directly inhibit MPO activity, its effect is suggested to be less pronounced than that of indometacin nih.govresearchgate.net.

Lipoxygenase Inhibition

A moderate lipoxygenase inhibition activity of this compound has been observed in research studies nih.govresearchgate.netnih.govdntb.gov.uamdpi.comresearchgate.net. Lipoxygenase enzymes are involved in the synthesis of lipid mediators that play a role in inflammatory responses.

Modulation of Chemokine Expression (e.g., RANTES)

This compound has been shown to modulate the expression of chemokines, such as RANTES (regulated on activation, normal T cell expressed and secreted), also known as CCL5 spandidos-publications.comresearchgate.netnih.govresearchgate.netresearchgate.netstemcell.comrndsystems.commdpi.com. Chemokines are crucial for recruiting leukocytes to inflammatory sites researchgate.netnih.govresearchgate.net. Studies have demonstrated that this compound can suppress the secretion and expression of RANTES spandidos-publications.comresearchgate.netnih.govresearchgate.net. This inhibition of RANTES is suggested to contribute to the cardioprotective and anti-inflammatory effects of this compound researchgate.netnih.govresearchgate.netresearchgate.net.

Influence on Prostaglandin (B15479496) E2 (PGE2) and Thromboxane (B8750289) B2 (TXB2) Levels

Studies have demonstrated that this compound can influence the levels of key inflammatory mediators, specifically Prostaglandin E2 (PGE2) and Thromboxane B2 (TXB2). In a mouse model of endometriosis, treatment with this compound was found to effectively inhibit the protein expression of PGE2 and the formation of TXB2. spandidos-publications.comscispace.comendonews.comnih.gov

Research utilizing doses of 25 and 50 mg/kg this compound in this model showed a significant reduction in the protein expression of PGE2 compared to the endometriosis model group. spandidos-publications.comscispace.com Similarly, the formation of TXB2 was significantly reduced with 25 and 50 mg/kg this compound treatment in the endometriosis model. scispace.com These findings suggest that a mechanism by which this compound exerts its anti-inflammatory effects may involve the suppression of these eicosanoids.

Treatment GroupPGE2 Protein Expression (Arbitrary Units)TXB2 Formation (Arbitrary Units)
Sham GroupLowerLower
Endometriosis ModelHigherHigher
Endometriosis + 12 mg/kg this compoundReduced (not always significant)Reduced (not always significant)
Endometriosis + 25 mg/kg this compoundSignificantly Reduced spandidos-publications.comscispace.comSignificantly Reduced scispace.com
Endometriosis + 50 mg/kg this compoundSignificantly Reduced spandidos-publications.comscispace.comSignificantly Reduced scispace.com

Note: Data are illustrative based on reported trends and significance levels in the cited studies. Actual arbitrary units may vary between experiments.

Reduction of Microvascular Extravasation

This compound has been shown to exert effects on microvascular permeability and reduce extravasation, a process involved in inflammatory responses and edema formation. Studies investigating the antioedematogenic profile of this compound in models of microvascular leakage in mouse ears have demonstrated significant and dose-related inhibitory effects. nih.govmdpi.com

This compound exhibited inhibitory effects on edema induced by various pro-inflammatory agents, including histamine (B1213489), bradykinin (B550075) (BK), and carrageenan (CAR). nih.gov While this compound showed significant inhibition against edema induced by histamine (ID50 13.84 mg/kg, maximal inhibition 73.7%), bradykinin (ID50 18.82 mg/kg, maximal inhibition 70.0%), and carrageenan (ID50 13.61 mg/kg, maximal inhibition 63.0%), its inhibitory effect on edema induced by prostaglandin E2 (PGE2) was less than 50%. nih.gov This suggests that while this compound broadly affects microvascular leakage, its mechanism may not solely rely on inhibiting PGE2-mediated effects in all contexts of extravasation, although some research suggests a link between this compound's effect on extravasation and PGE2. scispace.com The inhibition of microvascular permeability by this compound is considered to contribute to the observed reduction in inflammatory cell and erythrocyte extravasation in inflammatory models. mdpi.com

Phlogistic AgentID50 (mg/kg, i.p.)Maximal Inhibition (%)
Histamine13.8473.7
Bradykinin18.8270.0
Carrageenan13.6163.0
Prostaglandin E2> ID50 for <50% inhibition< 50

Source: Adapted from Stulzer et al. (2005) as cited in nih.govmdpi.com.

Antioxidant and Antigenotoxic Mechanisms

This compound and extracts containing it have demonstrated notable antioxidant and antigenotoxic activities, mediated through several mechanisms. mdpi.comnih.govnih.govnih.govresearchgate.nettandfonline.comnih.govukaazpublications.comijper.orgmdpi.comnih.govnih.govresearchgate.netnih.gov

Direct Free Radical Scavenging Activity

One of the key antioxidant mechanisms of this compound involves the direct scavenging of free radicals. Studies utilizing assays such as the DPPH (1,1-diphenyl-2-picrylhydrazyl) free radical scavenging assay have shown that Marrubium vulgare extracts, where this compound is a major compound, possess significant radical scavenging activity. nih.govtandfonline.comnih.govmdpi.comtbzmed.ac.ir

The methanol (B129727) extract of M. vulgare has been reported to exhibit strong radical scavenging activity with an RC50 value of 8.24 μg/mL. nih.govtbzmed.ac.ir This activity has been associated with the presence of this compound, along with phenolic compounds and flavonoids, suggesting a potential synergistic effect. nih.gov Another study reported an IC50 for DPPH scavenging of 66.28 ± 0.6 μg/mL for a microwave-assisted extract with enhanced this compound concentration. tandfonline.com Isolated this compound has also demonstrated free radical scavenging activity with an IC50 value of 16.7 µM. nih.gov While this compound showed minimal inhibition of superoxide (B77818) production, it significantly inhibited nitric oxide (NO) production with an IC50 value of 35 µg/ml. ukaazpublications.com

SampleAssayMetricValue
M. vulgare methanol extractDPPHRC508.24 μg/mL nih.govtbzmed.ac.ir
M. vulgare microwave-assisted extractDPPHIC5066.28 ± 0.6 μg/mL tandfonline.com
This compoundDPPHIC5016.7 µM nih.gov
This compoundNO productionIC5035 µg/ml ukaazpublications.com

Enhancement of Endogenous Antioxidant Defense Systems (e.g., Glutathione (B108866) Peroxidase)

Beyond direct radical scavenging, this compound can also modulate the body's endogenous antioxidant defense systems. Research indicates that this compound treatment can enhance the activity and levels of crucial antioxidant enzymes and molecules, such as glutathione peroxidase (GPx) and reduced glutathione (GSH). nih.govijper.orgnih.govnih.govresearchgate.netnih.govresearchgate.netresearchgate.net

In models of inflammation and oxidative stress, where the activity of antioxidant enzymes is often compromised, this compound has been shown to help restore or maintain their levels. For instance, in a carrageenan-induced peritoneal inflammation model, GPx activity was significantly decreased in the control group but remained higher in animals treated with this compound. nih.govresearchgate.netresearchgate.net Similarly, in a cisplatin-induced nephrotoxicity model, this compound treatment significantly increased the levels of antioxidant enzymes, including GPx and GSH. ijper.org this compound also contributed to the restoration of antioxidant enzyme activities, including GPx, in a model of scopolamine-induced cognitive impairment. nih.gov Furthermore, in human umbilical vein endothelial cells (HUVECs) subjected to oxidative stress induced by TNF-α, this compound treatment led to increased intracellular GSH levels, counteracting the depletion caused by TNF-α. nih.govresearchgate.netnih.gov

Attenuation of Oxidative Stress Pathways

This compound's antioxidant effects extend to the attenuation of broader oxidative stress pathways. By scavenging reactive oxygen species (ROS) and enhancing endogenous antioxidant defenses, this compound helps to mitigate the damage caused by oxidative imbalance. nih.govukaazpublications.comijper.orgnih.govresearchgate.netnih.gov

Studies have shown that this compound can protect against oxidative stress in various cellular and animal models. In a cellular model of the vascular system, this compound demonstrated protective effects against oxidative stress induced by TNF-α, partly by increasing GSH levels and downregulating Nox4, an enzyme involved in ROS production. nih.govresearchgate.netnih.gov In a nephrotoxicity model, this compound treatment downregulated oxidative stress markers. ijper.org These findings suggest that this compound interferes with the processes that generate and propagate oxidative stress, highlighting its potential in conditions where oxidative damage plays a significant role. nih.govukaazpublications.com

Cardioprotective Mechanisms

This compound has exhibited cardioprotective properties through several mechanisms, including effects on coagulation, platelet aggregation, and inflammation, as well as its antioxidant and anti-apoptotic activities. spandidos-publications.comscispace.comnih.govnih.govimrpress.comresearchgate.netnih.gov

Research indicates that this compound can influence hemostatic parameters. Studies have shown that this compound can prolong activated partial thromboplastin (B12709170) time (APTT) and decrease the formation of fibrin (B1330869) and D-dimer, suggesting anticoagulant activity. nih.govresearchgate.netnih.gov Furthermore, this compound has been found to inhibit platelet aggregation. This effect is mediated, at least in part, by inhibiting the binding of fibrinogen to the glycoprotein (B1211001) IIb/IIIa receptor on platelets. nih.govresearchgate.netnih.gov

Beyond its direct effects on blood coagulation and platelet function, this compound's cardioprotective actions are also linked to its anti-inflammatory and antioxidant properties. nih.govnih.govresearchgate.net Inflammation plays a critical role in the development and progression of cardiovascular diseases like atherosclerosis. This compound's ability to suppress inflammatory mediators, such as RANTES, contributes to its protective effects on the cardiovascular system. nih.govresearchgate.net Additionally, by reducing oxidative stress and preventing apoptosis in vascular cells, this compound helps to maintain vascular health and integrity, further supporting its cardioprotective potential, particularly against conditions like atherosclerosis. nih.govresearchgate.netnih.gov

Cardioprotective MechanismObserved EffectProposed Mechanism
Anticoagulant ActivityProlonged APTT, decreased fibrin and D-dimer formation nih.govresearchgate.netnih.govNot explicitly detailed in sources, but observed effects suggest impact on coagulation cascade.
Antiplatelet ActivityInhibition of platelet aggregation nih.govresearchgate.netnih.govInhibition of fibrinogen binding to glycoprotein IIb/IIIa receptor nih.govresearchgate.netnih.gov
Anti-inflammatory EffectsSuppression of inflammatory mediators (e.g., RANTES) nih.govresearchgate.netModulation of inflammatory signaling pathways (e.g., NF-κB) nih.gov
Antioxidant and Anti-apoptotic EffectsReduced oxidative stress, increased GSH, modulation of apoptotic genes nih.govresearchgate.netnih.govScavenging ROS, enhancing endogenous antioxidants, influencing apoptosis pathways nih.govresearchgate.netnih.gov

Vasorelaxant Actions (Endothelium-Independent Ca2+ Antagonism and Endothelium-Dependent Nitric Oxide-Modulating Mechanisms)

Research indicates that this compound possesses vasorelaxant properties, contributing to its potential cardiovascular benefits. Studies have shown that this compound can induce relaxation in vascular tissues through a dual mechanism involving both endothelium-independent calcium (Ca2+) antagonism and endothelium-dependent nitric oxide (NO)-modulating mechanisms. mdpi.comnih.govresearchgate.net

In experiments using rat thoracic aortic rings denuded of endothelium, this compound demonstrated the ability to relax contractions induced by high concentrations of potassium chloride (KCl) and phenylephrine. nih.gov This endothelium-independent effect suggests that this compound can directly influence vascular smooth muscle cells. Further investigation revealed that this compound concentration-dependently shifted the Ca2+ curves to the right in Ca2+-free medium, indicating a potential blockade of Ca2+ influx into these cells. nih.gov This suggests that this compound may act as a Ca2+ antagonist, interfering with the mechanisms that increase intracellular Ca2+ levels and cause muscle contraction. mdpi.comnih.govresearchgate.net

In endothelium-intact aortic preparations, the vasorelaxant effect of this compound was partially blocked by Nω-nitro-L-arginine methyl ester (L-NAME), an inhibitor of nitric oxide synthase (NOS). mdpi.comnih.govnih.gov This finding points to an endothelium-dependent component of this compound's vasorelaxant action, mediated, at least in part, by the modulation of nitric oxide pathways. mdpi.comnih.gov NO is a crucial endogenous vasodilator produced by endothelial cells, and its increased bioavailability leads to relaxation of vascular smooth muscle. wjgnet.com

Collectively, these findings suggest that this compound's vasorelaxant effects are mediated by a combination of directly inhibiting Ca2+ influx into smooth muscle cells and promoting or enhancing the effects of endothelium-derived NO. mdpi.comnih.gov

Anticoagulant and Antiplatelet Properties

This compound has been reported to exhibit anticoagulant and antiplatelet activities, which could contribute to its cardioprotective potential, particularly in conditions associated with hypercoagulability and inflammation, such as obesity. researchgate.netnih.govnih.govresearchgate.net

Studies have shown that this compound can significantly prolong activated partial thromboplastin time (APTT), a measure of the intrinsic and common pathways of blood coagulation. researchgate.netnih.gov Furthermore, research indicates that this compound can decrease the formation of fibrin and D-dimer, markers associated with clot formation and degradation. researchgate.netnih.gov

Regarding antiplatelet effects, this compound has been found to suppress calcium mobilization and thromboxane B2 (TXB2) synthesis, both of which are critical steps in platelet activation and aggregation. nih.govresearchgate.net In vitro studies have demonstrated that this compound inhibits platelet aggregation by interfering with the binding of fibrinogen to the glycoprotein (GP) IIb/IIIa receptor, a key receptor involved in platelet aggregation. researchgate.net

These findings suggest that this compound interferes with both the coagulation cascade and platelet function, highlighting its potential as an agent with antithrombotic properties.

Improvement of Cardiac Function Post-Ischemic Injury

This compound and extracts containing it have demonstrated potential in improving cardiac function following ischemic injury. Ischemia-reperfusion (I/R) injury, which occurs after blood flow is restored to ischemic tissue, can paradoxically exacerbate myocardial damage. nih.gov This damage is often associated with oxidative stress, calcium overload, and inflammation. nih.gov

Studies using Marrubium vulgare extracts containing this compound in rat models of ischemic injury have shown improved cardiac function. freefullpdf.comtbzmed.ac.irviamedica.pl While the precise mechanisms of this compound's cardioprotective effects are still being elucidated, research suggests that its antioxidant and anti-inflammatory properties may play a significant role. freefullpdf.comimrpress.com this compound has been shown to potentially enhance the endogenous antioxidant defense system and reduce lipid peroxidation, thereby mitigating oxidative stress which contributes to myocardial damage during I/R injury. freefullpdf.com

Furthermore, the anti-inflammatory effects of this compound, including the reduction of inflammatory markers, may help to dampen the inflammatory response that contributes to cardiac dysfunction post-ischemia. researchgate.netnih.govresearchgate.net

Data from studies on Marrubium crassidens extract, which contains this compound, in isolated rat hearts subjected to I/R showed a reduction in infarct size and improved hemodynamic functions. tbzmed.ac.ir Specifically, the extract at certain concentrations significantly reduced the number of ischemic ventricular tachycardias and decreased infarct size compared to control groups. tbzmed.ac.ir

StudyModelIntervention (this compound or Extract)Key Findings (Cardiac Function Post-Ischemia)Citation
Yazdanpanah et al. (2019)Rat model of ischemic injuryMarrubium vulgare extractImproved cardiac function, enhanced antioxidant defense, reduced lipid peroxidation. freefullpdf.com
M. crassidens extract studyIsolated rat hearts (I/R injury)Marrubium crassidens extract (10, 50, 100 µg/ml)Reduced infarct size, improved LV dP/dtmax and LV dP/dtmin, reduced ischemic ventricular tachycardia. tbzmed.ac.ir
M. vulgare aqueous fraction studyIsolated rat hearts (I/R injury)Marrubium vulgare aqueous extract (10, 20, 40 µg/mL)Decreased total VEBs during ischemia, reduced VT duration, decreased infarct size. viamedica.pl

These findings suggest a protective role for this compound in the context of ischemic heart conditions, potentially through its antioxidant and anti-inflammatory activities, leading to improved cardiac function and reduced tissue damage. freefullpdf.comtbzmed.ac.irviamedica.plimrpress.com

Impact on Mitochondrial Membrane Potential under Hyperglycemic Conditions

Research investigating the effects of this compound under hyperglycemic conditions, particularly in the context of insulin (B600854) secretion, has explored its impact on cellular processes. researchgate.net While direct studies specifically detailing this compound's isolated effect on mitochondrial membrane potential under hyperglycemia are limited in the provided search results, the broader context of mitochondrial dysfunction in hyperglycemia and the potential of natural compounds to modulate it is relevant. frontiersin.orgnih.govmdpi.comherbmedpharmacol.com

Hyperglycemia can induce mitochondrial permeability transition pore (MPTP) opening, which leads to depolarization of the mitochondrial membrane potential and impaired ATP production. nih.govherbmedpharmacol.com Compounds that can inhibit MPTP opening or mitigate oxidative stress can help preserve mitochondrial function under high glucose conditions. nih.govherbmedpharmacol.com

One study mentioned that this compound was found to increase insulin secretion and LDL-cholesterol in a study involving hyperglycemic conditions. researchgate.net In vitro analysis on INS-1 cells cultured under hyperglycemic conditions showed that this compound significantly increased the stimulatory index and gene expression of insulin and glucose transporter-2. researchgate.net While this study focuses on insulin secretion, it suggests that this compound interacts with cellular mechanisms affected by hyperglycemia. The link between glucose metabolism, insulin secretion, and mitochondrial function is well-established, implying a potential, albeit indirectly reported in these results, influence of this compound on mitochondrial health under high glucose. Further research is needed to directly investigate this compound's specific impact on mitochondrial membrane potential and associated pathways under hyperglycemic stress.

Gastroprotective Mechanisms

This compound has demonstrated significant gastroprotective activity against various ulcer models. researchgate.netmdpi.comnih.govmdpi.comresearchgate.netnih.gov Its protective effects are attributed to its ability to bolster the stomach's defensive mechanisms. researchgate.netnih.gov

Modulation of Prostaglandin Synthesis

Prostaglandins (PGs), particularly prostaglandin E2 (PGE2), play a vital role in maintaining gastric mucosal integrity. core.ac.ukprimescholars.com They contribute to the defense mechanisms of the stomach by regulating mucus and bicarbonate secretion, maintaining gastric blood flow, and promoting epithelial cell proliferation. core.ac.ukprimescholars.com Inhibition of prostaglandin synthesis, for instance, by non-steroidal anti-inflammatory drugs (NSAIDs), can weaken these defenses and lead to ulcer formation. core.ac.uk

Research indicates that this compound contributes to the gastroprotective effects by influencing prostaglandin synthesis. researchgate.netnih.gov Studies have suggested that this compound can increase the defensive mechanisms of the stomach through the production of prostaglandin synthesis. researchgate.netnih.gov This modulation of prostaglandin levels helps to strengthen the gastric mucosal barrier and protect against ulcerogenic agents.

Role of Nitric Oxide (NO) and Endogenous Sulfhydryls

Nitric oxide (NO) and endogenous sulfhydryl compounds are also important factors in gastric defense. researchgate.netnih.govmdpi.comresearchgate.netnih.gov NO is a vasodilator that helps maintain adequate blood flow to the gastric mucosa, which is essential for its integrity and repair. researchgate.netnih.govmdpi.comresearchgate.netnih.gov Endogenous sulfhydryls contribute to the protection of the gastric mucosa through various mechanisms, including the scavenging of reactive oxygen species and the maintenance of mucosal barrier function. researchgate.netnih.govmdpi.comresearchgate.netnih.gov

Studies on the gastroprotective activity of this compound have shown that its effects are related to the activity of NO and endogenous sulfhydryls. researchgate.netnih.govmdpi.comresearchgate.netnih.gov Pre-treatment with L-NAME, an inhibitor of NO synthesis, was found to strongly relate to the gastroprotective effect of this compound, indicating the involvement of NO. researchgate.netnih.gov This suggests that this compound may promote NO synthesis or enhance its effects, contributing to improved gastric blood flow and protection. researchgate.netnih.gov The relationship between this compound's gastroprotection and endogenous sulfhydryls further highlights its multifaceted approach to reinforcing gastric defenses. researchgate.netnih.govmdpi.comresearchgate.netnih.gov

The combined effects of modulating prostaglandin synthesis and influencing NO and endogenous sulfhydryls underscore the complex mechanisms by which this compound exerts its gastroprotective effects, enhancing the stomach's natural defense capabilities against damaging factors. researchgate.netnih.govmdpi.comresearchgate.netnih.gov

Inhibition of Gastric Acid Secretion

This compound has demonstrated gastroprotective activity, which is partly attributed to its influence on gastric acid secretion. Studies in mice have shown that this compound can significantly reduce gastric ulcers induced by various agents. nih.govmdpi.com The mechanism behind this gastroprotective effect is thought to involve an increase in the stomach's defensive mechanisms. nih.gov This includes the stimulation of prostaglandin synthesis and the activity of nitric oxide (NO) and endogenous sulfhydryls. nih.govresearchgate.net These factors are important for gastroprotection as they have vasodilator effects, which can lead to the inhibition of gastric acid secretion. nih.govresearchgate.net Gastric acid secretion is a complex process primarily mediated by parietal cells and regulated by factors like histamine, acetylcholine (B1216132), and gastrin. msdmanuals.comyoutube.com While the direct interaction of this compound with the pumps or receptors involved in acid secretion is not explicitly detailed in the search results, its effect on vasodilatory and protective factors suggests an indirect mechanism contributing to reduced acidity.

Antidiabetic Mechanisms

This compound has been investigated for its potential antidiabetic properties, with research indicating its involvement in modulating glucose metabolism, improving insulin sensitivity, and stimulating insulin secretion. nih.govsemanticscholar.orgresearchgate.netfreefullpdf.com

Modulation of Glucose Metabolism

Research suggests that this compound can modulate glucose metabolism. Studies using diabetic rodent models have indicated that administration of this compound can lead to a reduction in fasting blood glucose levels. freefullpdf.com While the precise pathways of glucose metabolism modulation are not fully elucidated in the provided results, the observed reduction in blood glucose points towards an influence on processes such as glucose uptake, utilization, or production. Some studies on Marrubium vulgare extracts, which contain this compound, have shown increased glucose uptake by liver and skeletal muscle, alongside reduced glucose absorption in the intestine. eijppr.com

Improvement of Insulin Sensitivity

This compound has shown promise in improving insulin sensitivity. freefullpdf.comcore.ac.uk Insulin sensitivity refers to how effectively cells respond to insulin to take up glucose from the bloodstream. Studies in diabetic rodent models have indicated that this compound administration led to an improvement in insulin sensitivity. freefullpdf.com Leonotis leonurus extracts and their constituent this compound have been shown to increase insulin sensitivity in INS-1 cells. core.ac.ukscispace.com The mechanism for this improvement may involve increasing glucose uptake. core.ac.uk

Stimulation of Insulin Secretion from Pancreatic Beta-Cells

This compound has been found to stimulate insulin secretion from pancreatic beta-cells. nih.govcore.ac.ukscispace.comgrafiati.com In vitro studies using INS-1 cells, a pancreatic beta-cell line, have demonstrated that this compound can significantly increase insulin secretion, particularly under hyperglycemic conditions. nih.govmdpi.comgrafiati.com One study showed that this compound increased chronic insulin secretion by 1.5-fold in INS-1 cells cultured under hyperglycemic conditions compared to normoglycemic control cells. nih.govmdpi.com Another study indicated a significant increase in insulin secretion by 400% with standard this compound in hyperglycemic conditions in INS-1 cells. grafiati.com This effect is suggested to potentially involve the direct activation of L-type calcium channels in beta-cells. researchgate.netcore.ac.uk

Here is a table summarizing the effect of this compound on insulin secretion in INS-1 cells under hyperglycemic conditions:

CompoundConditionEffect on Insulin Secretion (relative to control)Reference
This compoundHyperglycemic1.5-fold increase (chronic secretion) nih.govmdpi.com
Standard this compoundHyperglycemic400% increase grafiati.com
Standard this compoundHyperglycemic500% increase (stimulatory index) grafiati.com

Influence on Insulin and Glucose Transporter-2 Gene Expression

This compound has been shown to influence the gene expression of insulin and glucose transporter-2 (GLUT2). Studies using INS-1 cells cultured under hyperglycemic conditions have demonstrated that this compound significantly increased the gene expression of both insulin and glucose transporter-2. nih.govmdpi.com GLUT2 is a glucose transporter primarily found in pancreatic beta-cells, liver, small intestine, and kidney, playing a crucial role in glucose uptake and release. mdpi.comnih.gov The increased expression of the insulin gene suggests a potential for increased insulin production, while the increased GLUT2 gene expression could enhance glucose sensing and uptake by beta-cells, further supporting increased glucose-stimulated insulin secretion. mdpi.comnih.gov

Antinociceptive and Analgesic Mechanisms

This compound possesses antinociceptive and analgesic properties, which have been observed in various pain models. nih.govsemanticscholar.orgresearchgate.netnih.govresearchgate.net Studies in mice have shown that this compound exhibits potent and dose-related antinociceptive effects in models such as the writhing test, formalin test, and capsaicin (B1668287) test. nih.gov The antinociceptive properties have been observed following both systemic and oral administration and appear to have a sustained action. nih.gov

The mechanism of action for this compound's antinociceptive effect is not fully determined, but studies suggest it may involve peripheral mechanisms. nih.govnih.gov Importantly, the antinociception induced by this compound was not reversed by naloxone (B1662785) in the writhing test, suggesting that its effects are unlikely to be mediated through opioid systems. nih.govnih.govsid.ir In the hot-plate test, which is typically used to assess centrally mediated pain, this compound did not increase the latency period, further supporting a peripheral mechanism of action. nih.govnih.gov Marrubiinic acid, a derivative of this compound, has also shown significant analgesic activity in the writhing test and other pain models, sometimes exhibiting higher potency than standard analgesic drugs. nih.govresearchgate.net This suggests that structural modifications of this compound may yield compounds with enhanced analgesic effects. researchgate.net

Here is a table showing the antinociceptive effects of this compound in different pain models in mice:

Pain ModelRoute of AdministrationID50 (µmol/kg)Reference
Writhing testi.p.2.2 nih.gov
Formalin test (Phase 1)i.p.6.6 nih.gov
Formalin test (Phase 2)i.p.6.3 nih.gov
Capsaicin testi.p.28.8 nih.gov

Peripheral Mechanisms of Action

Studies suggest that some of this compound's effects are mediated through peripheral mechanisms. For instance, its antinociceptive properties, observed in models like the writhing test and formalin-induced pain test, indicate action via peripheral pathways nih.govresearchgate.netmdpi.com. The high potency seen in these tests supports the idea of a peripheral mechanism nih.govmdpi.com.

Investigation of Opioid Receptor Interaction

Research has investigated whether this compound's analgesic effects involve interaction with opioid receptors. However, studies using the opioid receptor antagonist naloxone have indicated that the antinociception produced by this compound is not reversed by naloxone in the writhing test nih.govmdpi.comresearchgate.netnih.gov. Furthermore, this compound did not increase the latency period in the hot-plate test, a model often sensitive to opioid-derived analgesics mdpi.comresearchgate.netnih.gov. These findings suggest that this compound's antinociceptive activity does not appear to involve interaction with opioid systems researchgate.netnih.gov.

Role of Carboxylic Acid Derivatives (e.g., Marrubiinic Acid)

This compound is considered a potential substrate for the formation of other active compounds, including marrubiinic acid researchgate.netmdpi.combrieflands.com. Marrubiinic acid itself has demonstrated significant analgesic effects in experimental models of pain, such as the writhing test in mice mdpi.comresearchgate.networldbotanical.com. Some research indicates that marrubiinic acid may show higher activity than this compound in certain analgesic models mdpi.comresearchgate.networldbotanical.com. While marrubiinic acid has shown choleretic activity in in vivo experiments in rats, the pharmacokinetics of the conversion of this compound to marrubiinic acid and the concentrations required for pharmacological effects are still under investigation europa.eu.

Antispasmodic and Calcium Antagonist Potential

This compound has demonstrated antispasmodic properties and potential as a calcium antagonist nih.govaku.edunih.gov.

Mechanisms of Calcium Channel Modulation

Studies suggest that this compound's antispasmodic activity may be mediated through calcium channel blocking action aku.educore.ac.uk. Research on isolated rabbit jejunum showed that this compound caused concentration-dependent relaxation of contractions induced by high K+, similar to the effect of verapamil, a known calcium channel blocker nih.govaku.educore.ac.uk. This indicates that this compound may exert its spasmolytic effects by interfering with calcium influx aku.educore.ac.uk. Marrubenol (B1251324), a related diterpene also found in Marrubium vulgare, has been characterized as an L-type calcium channel blocker, inhibiting contraction of vascular smooth muscle cells nih.govfrontiersin.org.

Inhibition of KCl-Induced Contraction

Here is a data table summarizing findings on the inhibition of KCl-induced contraction:

TissueStimulusThis compound EffectReference
Rabbit JejunumHigh K+ (80mM)Concentration-dependent relaxation nih.govaku.educore.ac.uk
Rat AortaKCl-inducedPotent in vitro inhibition mdpi.commdpi.comresearchgate.netresearchgate.netucl.ac.be

Immunomodulating Mechanisms

This compound has been reported to possess immunomodulating properties nih.govmdpi.comnih.govunife.it. Studies have indicated that this compound can influence inflammatory responses. For example, it inhibited carrageenan-induced peritoneal inflammation by preventing inflammatory cell infiltration and peritoneal mast cell degranulation dntb.gov.ua. The anti-inflammatory activity was further supported by observations of lower levels of proteins and myeloperoxidase activity in the peritoneal fluid of treated animals dntb.gov.ua. This compound has also been shown to reduce the secretion of TNF-α and RANTES, chemokines involved in recruiting leukocytes to inflammatory sites researchgate.netcdutcm.edu.cnresearchgate.net. Furthermore, this compound has been reported to suppress the NF-κB signaling pathway, a key regulator of inflammatory responses nih.govresearchgate.net.

Here is a data table summarizing some immunomodulating effects:

EffectMechanism/ObservationReference
Inhibition of peritoneal inflammationPrevents inflammatory cell infiltration and mast cell degranulation dntb.gov.ua
Reduction of inflammatory markersDecreased protein levels and myeloperoxidase activity in peritoneal fluid dntb.gov.ua
Suppression of chemokine secretionReduced TNF-α and RANTES levels researchgate.netcdutcm.edu.cnresearchgate.net
Modulation of inflammatory pathwaysReported to suppress NF-κB signaling pathway nih.govresearchgate.net

Suppressive Effect on Phagocytic Nitric Oxide Production in Macrophages

Studies have investigated the effect of this compound on the production of nitric oxide (NO) in macrophages, which are key immune cells involved in the inflammatory response. Nitric oxide is a pro-inflammatory mediator produced by inducible nitric oxide synthase (iNOS) in activated macrophages. Research indicates that this compound can inhibit NO production in macrophages. ukaazpublications.comnih.gov For instance, this compound demonstrated significant inhibition of NO production by 40.7% at a concentration of 25 µg/mL in LPS-activated J774 mouse macrophage cells, with an IC50 value of 35 µg/mL. ukaazpublications.com This dose-dependent inhibitory effect suggests a correlation between this compound concentration and its effectiveness in suppressing NO release. ukaazpublications.com

Modulation of Inflammatory Responses

This compound has been shown to modulate various aspects of inflammatory responses through different mechanisms. It has demonstrated anti-inflammatory effects in several in vivo and in vitro models. nih.govnih.govresearchgate.net

In carrageenan-induced peritoneal inflammation in mice, this compound inhibited the inflammatory response by preventing the infiltration of inflammatory cells and the degranulation of peritoneal mast cells. nih.govnih.govresearchgate.netmdpi.com Biochemical analysis of the peritoneal fluid in treated animals showed lower levels of proteins and reduced myeloperoxidase (MPO) activity, further indicating its anti-inflammatory action. nih.govnih.govresearchgate.netmdpi.com

This compound's anti-inflammatory effects may involve the suppression of pro-inflammatory mediators. It has been reported to moderately inhibit the pro-inflammatory cytokine TNF-α. nih.govwholisticmatters.com Additionally, studies suggest that this compound may influence inflammatory processes mediated by kinins, histamine, and serotonin, potentially by stabilizing mast cell membranes and impairing the release of these mediators. nih.govresearchgate.net In a model of microvascular leakage in mice ears, this compound exhibited significant and dose-related antioedematogenic effects, showing inhibitory activity against edema induced by various phlogistic agents including histamine, bradykinin, and carrageenan. mdpi.comresearchgate.net

The anti-inflammatory action of this compound may also be linked to the suppression of the NF-κB signaling pathway, a key regulator of inflammatory gene expression. nih.govresearchgate.net Furthermore, this compound has been shown to reduce the secretion of RANTES (CCL5), a chemokine that promotes leukocyte recruitment to inflammatory sites. researchgate.netspandidos-publications.comresearchgate.netnih.gov This inhibition of RANTES may contribute to its anti-inflammatory and cardioprotective effects. researchgate.netresearchgate.net

Antimicrobial Mechanisms

This compound and extracts containing it have demonstrated antimicrobial activities against a range of microorganisms, including bacteria and fungi. mdpi.comresearchgate.netnih.gov

Inhibition of Bacterial Strains

This compound and Marrubium vulgare extracts have shown antibacterial activity, particularly against Gram-positive bacteria. mdpi.comnih.govajol.info Studies have reported the effectiveness of methanolic extracts of M. vulgare against bacteria such as Escherichia coli, Bacillus subtilis, Staphylococcus aureus, Staphylococcus epidermidis, Pseudomonas aeruginosa, and Proteus vulgaris. mdpi.com While some studies on crude extracts showed little or no effect on solid agar (B569324) medium, suggesting potential synergistic action of compounds within the extract, other research on essential oils containing this compound has demonstrated significant activity. mdpi.comnih.gov For example, M. vulgare essential oil exhibited significant activity against Gram-positive bacteria, with inhibition zones ranging from 6.6 to 25.2 mm and MIC values between 1120 and 2600 µg/mL. nih.gov The strongest activity was observed against Staphylococcus epidermidis and Staphylococcus aureus. nih.gov Gram-negative bacteria generally showed higher resistance to the essential oil. nih.gov

Efficacy against Fungal Pathogens (e.g., Dermatophytes)

This compound has demonstrated efficacy against fungal pathogens, including dermatophytes, which are common causes of skin infections. mdpi.comresearchgate.netmdpi.comnih.gov Research has specifically investigated the antifungal activity of this compound against various dermatophyte strains. researchgate.netmdpi.comnih.gov

In one study, this compound at a concentration of 100 µg/mL showed approximately 50% inhibition against Trichophyton mentagrophytes and Epidermophyton floccosum. researchgate.netmdpi.comnih.gov These findings suggest that this compound can be a natural antifungal agent for treating skin dermatophyte infections. researchgate.netmdpi.comnih.gov Marrubium vulgare and this compound have been concluded to be potentially useful in the treatment of skin dermatophyte infections. researchgate.netmdpi.comnih.gov

Effects on Cell Migration and Chemotaxis

This compound has been observed to influence cell migration and chemotaxis, processes crucial in inflammatory and immune responses. spandidos-publications.comnih.govscispace.comspandidos-publications.comendometriosi.it

In Vitro Research Methodologies and Findings

Cell-Based Assays

Cell-based assays are widely used to evaluate the effects of compounds on cell behavior, including viability, proliferation, and the production of specific molecules.

Cell Viability and Proliferation Assays

Investigations into the effects of Marrubiin on cell viability and proliferation have yielded varied results depending on the cell type studied. While some research on extracts containing this compound (Marrubium vulgare) has indicated cytotoxic effects and inhibition of proliferation in certain cancer cell lines, such as melanoma (B16) and glioma (U251) mdpi.comcellmolbiol.orgresearchgate.net, studies focusing specifically on isolated this compound have presented different outcomes. One report noted that this compound did not demonstrate cytotoxicity against a panel of 66 cancer cell lines mdpi.com. Conversely, a study examining the impact of this compound on inflammatory cell viability observed a modest cytotoxic potential towards peripheral mononuclear cells (PMNCs), granulocytes, and spleen lymphocytes nih.gov. A statistically significant decrease in viable PMNCs was noted after a 3-hour exposure at specific concentrations nih.gov.

Detailed viability data for inflammatory cells exposed to varying concentrations of this compound is presented below:

Cell TypeThis compound ConcentrationViability (% of Control)NotesSource
Peripheral Mononuclear Cells10⁻⁴ M79 ± 7*Statistically significant decrease nih.gov
Peripheral Mononuclear Cells10⁻⁵ M92 ± 7 nih.gov
Peripheral Mononuclear Cells10⁻⁶ M103 ± 4 nih.gov
Peripheral Mononuclear Cells10⁻⁷ M102 ± 5 nih.gov
Peripheral Mononuclear Cells10⁻⁸ M95 ± 3 nih.gov
Granulocytes10⁻⁴ M90 ± 2**Statistically significant decrease nih.gov
Granulocytes10⁻⁵ M102 ± 8 nih.gov
Granulocytes10⁻⁶ M98 ± 4 nih.gov
Granulocytes10⁻⁷ M114 ± 9 nih.gov
Granulocytes10⁻⁸ M101 ± 4 nih.gov
Spleen Lymphocytes10⁻⁴ M87 ± 10 nih.gov
Spleen Lymphocytes10⁻⁵ M93 ± 5 nih.gov
Spleen Lymphocytes10⁻⁶ M94 ± 4 nih.gov
Spleen Lymphocytes10⁻⁷ M97 ± 6 nih.gov
Spleen Lymphocytes10⁻⁸ M96 ± 4 nih.gov

p < 0.001, ** p < 0.01 vs. RPMI-treated cells. nih.gov

In studies utilizing 3T3 fibroblast cell lines, this compound demonstrated no cellular toxicity, with an IC50 value exceeding 25 µg/ml. ukaazpublications.com

Inflammatory Mediator Analysis in Cell Lines

In vitro studies have investigated this compound's effects on the production of inflammatory mediators in various cell lines. This compound has been shown to inhibit nitric oxide (NO) production in activated J774 macrophage cells. ukaazpublications.com At a concentration of 25 µg/ml, it resulted in a significant inhibition of 40.7%, with an observed IC50 value of 35 µg/ml. ukaazpublications.com this compound also exhibited a slight suppression (22.85%) of superoxide (B77818) anion production but did not inhibit the myeloperoxidase-dependent pathway. ukaazpublications.com

Glucose Uptake and Insulin (B600854) Secretion Studies in Pancreatic Beta-Cell Models

Research employing pancreatic beta-cell models, such as INS-1 cells, has explored the influence of this compound on glucose uptake and insulin secretion. In vitro analysis confirmed that this compound enhanced the stimulatory index of INS-1 cells maintained under hyperglycemic conditions. mdpi.com Furthermore, this compound led to a significant increase in the gene expression levels of both insulin and glucose transporter-2 (GLUT2). mdpi.com When INS-1 cells cultured under hyperglycemic conditions were exposed to this compound, chronic insulin secretion increased by 1.5-fold compared to normoglycemic control cells. mdpi.com

Antimicrobial Susceptibility Testing

In vitro studies have assessed the antimicrobial properties of extracts from Marrubium vulgare, a plant containing this compound, against a range of microorganisms. The essential oil derived from M. vulgare has demonstrated notable activity against Gram-positive bacteria, with observed inhibition zones ranging from 6.6 to 25.2 mm and minimal inhibitory concentration (MIC) values between 1120 and 2600 µg/ml. nih.gov Gram-negative bacteria generally displayed higher resistance. nih.gov Antifungal activity was also noted, with the most potent effect observed against Botrytis cinerea. nih.gov Similarly, a study focusing on the volatile compounds from M. vulgare reported antibacterial activity against both Gram-positive and Gram-negative bacteria, with inhibition zones ranging from 7 to 15 mm and MIC values between 300 and 850 µg/mL for susceptible strains. tandfonline.com

Enzyme Inhibition Assays

Enzyme inhibition assays are utilized to determine a compound's capacity to block the activity of specific enzymes.

Lipoxygenase Inhibition

This compound has been investigated for its inhibitory effects on lipoxygenase (LOX) activity. Several studies have reported that this compound exhibits moderate lipoxygenase inhibition activity. nih.govmdpi.comnih.govresearchgate.netresearchgate.netdntb.gov.ua While specific details regarding the particular lipoxygenase isoforms inhibited or precise quantitative data such as IC50 values were not consistently available across the reviewed literature, the general finding of moderate inhibitory activity has been reported. nih.govmdpi.comnih.govresearchgate.netresearchgate.netdntb.gov.ua

Acetylcholinesterase Inhibition

Acetylcholinesterase (AChE) is an enzyme that hydrolyzes acetylcholine (B1216132), a key neurotransmitter. Inhibiting AChE can increase acetylcholine levels, which is a therapeutic strategy for conditions like Alzheimer's disease rsc.orgroyalsocietypublishing.orgmdpi.comnih.gov. Research has investigated the ability of this compound to inhibit AChE.

Studies have shown that pure this compound can act as an effective inhibitor of acetylcholinesterase. In one study, pure this compound demonstrated an IC₅₀ value of 52.66 µM against AChE mdpi.comdntb.gov.uaresearchgate.netnih.gov. This indicates the concentration at which this compound inhibits 50% of the enzyme's activity. For comparison, the standard drug donepezil (B133215) showed a significantly lower IC₅₀ value of 3.387 ± 0.364 nM in the same study, indicating higher potency mdpi.com. While the IC₅₀ of this compound is higher than that of donepezil, it still suggests a notable inhibitory effect on AChE mdpi.comdntb.gov.uaresearchgate.netnih.gov.

The following table summarizes the acetylcholinesterase inhibitory activity of this compound and a reference compound:

CompoundIC₅₀ (µM)Reference
This compound52.66 mdpi.comdntb.gov.uaresearchgate.netnih.gov
Donepezil0.003387 mdpi.com

This data highlights this compound's potential as an AChE inhibitor, although its potency is lower than that of established pharmaceutical inhibitors like donepezil mdpi.comdntb.gov.uaresearchgate.netnih.gov.

Antioxidant Activity Assays

Antioxidant activity is the ability of a compound to neutralize free radicals, which can cause oxidative stress and damage to cells and tissues. Several in vitro assays are used to evaluate antioxidant potential, including the DPPH and FRAP assays.

DPPH Free Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to assess the free radical scavenging capacity of a compound. It involves the reduction of the stable DPPH radical by an antioxidant, resulting in a decrease in absorbance measured spectrophotometrically nih.govuniv-batna2.dznih.gov.

Studies have shown that this compound possesses free radical scavenging activity in the DPPH assay. This compound has been reported to inhibit free radical scavenging activity with an EC₅₀ value of 16.7 µM nih.gov. The EC₅₀ value represents the effective concentration at which 50% of the DPPH radicals are scavenged. Another study on Marrubium vulgare leaf extract, which contains this compound, reported an EC₅₀ of 38.56 ± 0.10 μg/mL in the DPPH assay mdpi.com. While the pure compound shows a lower EC₅₀ (higher potency) than the extract, these results indicate that this compound contributes to the antioxidant capacity observed in Marrubium extracts nih.govmdpi.com.

The antioxidant property of this compound evaluated using the DPPH assay is commonly used to assess the free radical scavenging capacity of natural products nih.gov.

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric ions (Fe³⁺) to ferrous ions (Fe²⁺) in the presence of a chromogenic complex univ-batna2.dzresearchgate.net. The formation of the ferrous-chromogenic complex results in a colored product that can be measured spectrophotometrically, indicating the reducing power of the antioxidant univ-batna2.dzresearchgate.net.

Research on Marrubium vulgare extracts containing this compound has demonstrated ferric reducing capacity mdpi.comuniv-batna2.dz. One study reported that methanol (B129727) extracts of Marrubium vulgare showed a dose-dependent ferric reducing capacity with a value equal to 50.01 ± 0.24 µg AAE/g of extract (Ascorbic Acid Equivalents) univ-batna2.dz. While this specific value is for the extract, it suggests that this compound, as a constituent of the extract, contributes to this reducing power mdpi.comuniv-batna2.dz. Another study on saponin (B1150181) extracts from Marrubium vulgare also showed significant antioxidant activity in the FRAP test researchgate.net.

The FRAP assay is considered a novel method for assessing "antioxidant power" univ-batna2.dz.

Molecular Docking and Computational Studies

Molecular docking and computational studies are in silico techniques used to predict the interaction between a small molecule (ligand) and a biological macromolecule (receptor), such as an enzyme rsc.orgmdpi.comresearchgate.net. These methods provide insights into potential binding sites, interaction mechanisms, and binding affinities, guiding the identification and optimization of potential drug candidates rsc.orgmdpi.com.

Prediction of Ligand-Target Interactions (e.g., AChE Protein)

Molecular docking studies have been employed to investigate the potential interactions between this compound and the acetylcholinesterase (AChE) enzyme mdpi.comdntb.gov.uaresearchgate.netmdpi.comnih.govresearchgate.netscilit.com. These studies aim to predict how this compound might bind to the active site of AChE and the key amino acid residues involved in the interaction mdpi.comdntb.gov.uaresearchgate.netnih.govscilit.com.

Computational studies have examined the potential sites of interaction between this compound and AChE mdpi.comdntb.gov.uaresearchgate.netnih.govscilit.com. Results from molecular docking studies suggest that the Tyr124 residue on the AChE enzyme is critical to the activity and interaction of this compound with the protein mdpi.comdntb.gov.uaresearchgate.netnih.govscilit.com. This indicates that Tyr124 may play a significant role in the binding of this compound to the active site of AChE. Molecular docking assays are considered a fundamental tool in drug development, particularly for identifying AChE inhibitors, as they help predict binding affinities and interaction mechanisms rsc.orgmdpi.com.

Molecular dynamics simulations can further verify the stability of the predicted interactions obtained from molecular docking assays, although they are computationally intensive mdpi.com.

In Vivo Research Methodologies and Findings

Animal Models of Inflammation

Animal models of inflammation are utilized to investigate the potential of compounds like marrubiin to mitigate inflammatory responses.

Carrageenan-Induced Peritoneal Inflammation Models

The carrageenan-induced peritoneal inflammation model is a common method for evaluating the anti-inflammatory properties of substances. mdpi.comresearchgate.net Studies using this model have shown that this compound can inhibit peritoneal inflammation induced by carrageenan. mdpi.comresearchgate.netnih.govdntb.gov.uasemanticscholar.orgnih.gov This inhibition involves the prevention of inflammatory cell infiltration into the peritoneal cavity and a reduction in peritoneal mast cell degranulation. mdpi.comresearchgate.netnih.govnih.gov

Further analysis of peritoneal fluid in animals treated with this compound has revealed lower levels of proteins and reduced myeloperoxidase (MPO) activity compared to untreated animals. mdpi.comresearchgate.netnih.govnih.gov MPO is an enzyme associated with inflammatory cells and contributes to tissue damage during inflammation. mdpi.com The observed decrease in inflammatory cell numbers in this compound-treated animals may contribute to the reduction in free MPO activity. mdpi.com this compound has also demonstrated a dose-dependent decrease in the number of peritoneal inflammatory cells in this model, with a notable effect observed at a dose of 40 mg/kg. mdpi.comnih.gov

Microvascular Leakage Models

Microvascular leakage models, such as those using mice ears, are employed to assess the ability of a compound to reduce increased vascular permeability, a hallmark of inflammation. Studies investigating this compound in a model of microvascular leakage in mice ears have shown significant and dose-related antioedematogenic effects. mdpi.comijbpsa.comeuropa.eumdpi.comnih.gov

This compound treatment resulted in a dose-dependent inhibition of extravasation of Evans blue dye induced by various phlogistic agents including histamine (B1213489), bradykinin (B550075), and carrageenan. mdpi.comeuropa.eunih.gov Maximal inhibition percentages were observed for histamine (73.7%), bradykinin (70.0%), and carrageenan (63.0%). mdpi.comijbpsa.comeuropa.eunih.gov Inhibition of less than 50% was observed for other agonists like prostaglandin (B15479496) E2. mdpi.comijbpsa.commdpi.comnih.gov Additionally, this compound significantly inhibited ovalbumin-induced allergic oedema in actively sensitized animals, showing a maximal inhibition of 67.6 ± 4%. ijbpsa.commdpi.comnih.gov These findings suggest that systemic administration of this compound exerts a non-specific inhibitory effect on microvascular extravasation induced by pro-inflammatory agents. mdpi.comnih.gov

Animal Models of Pain

Animal models of pain are used to evaluate the analgesic, or pain-relieving, properties of potential therapeutic compounds. This compound has been analyzed for its antinociceptive profile in several pain models in mice. nih.govnih.govijbpsa.comnih.gov

Writhing Test

The writhing test, often induced by acetic acid, is a model used to assess peripheral antinociceptive activity. nih.govcore.ac.ukukaazpublications.comscirp.org Studies have shown that this compound exhibits potent and dose-related antinociceptive effects in the writhing test. nih.govijbpsa.comnih.govresearchgate.net The calculated ID50 value for this compound in this test was reported as 2.2 µmol/kg (intraperitoneal administration). nih.govijbpsa.comnih.govresearchgate.netcaymanchem.com This indicates a relatively high potency compared to some standard analgesic drugs. nih.govresearchgate.net An infusion extract containing this compound also caused a significant, dose-dependent reduction in the number of writhes in acetic acid-induced pain in mice. core.ac.uk

Formalin-Induced Pain Test

The formalin test is a biphasic model of pain, involving a neurogenic phase (early) and an inflammatory phase (late). core.ac.ukualberta.ca this compound has demonstrated antinociceptive effects in the formalin-induced pain test. nih.govnih.govijbpsa.comnih.gov The calculated ID50 values for this compound in this model were reported as 6.6 µmol/kg for the first phase and 6.3 µmol/kg for the second phase (intraperitoneal administration). nih.govijbpsa.comnih.gov These potencies suggest that this compound may act via some peripheral mechanism. nih.govnih.gov An infusion extract of Marrubium deserti significantly inhibited the licking response in both phases of the formalin test in a dose-dependent manner. core.ac.uk

Capsaicin (B1668287) Test

The capsaicin test is used to evaluate antinociceptive effects on neurogenic pain. ijbpsa.comnih.govresearchgate.netualberta.ca this compound has shown activity in the capsaicin test. nih.govijbpsa.comnih.govcaymanchem.comresearchgate.net The calculated ID50 value for this compound in this test was reported as 28.8 µmol/kg (intraperitoneal administration). nih.govijbpsa.comnih.govcaymanchem.com This activity in the capsaicin test provides evidence of this compound's antinociceptive effect on neurogenic pain. researchgate.net

Data Tables

Below are tables summarizing some of the in vivo findings for this compound in the described animal models.

Table 1: Effect of this compound on Carrageenan-Induced Peritoneal Inflammation

Parameter MeasuredEffect of this compound Treatment (vs. Control)Reference
Inflammatory Cell InfiltrationInhibited mdpi.comresearchgate.netnih.govnih.gov
Peritoneal Mast Cell DegranulationPrevented/Decreased mdpi.comresearchgate.netnih.gov
Protein Levels in Peritoneal FluidLowered mdpi.comresearchgate.netnih.govnih.gov
Myeloperoxidase (MPO) ActivityReduced mdpi.comresearchgate.netnih.govnih.gov

Table 2: Effect of this compound on Microvascular Leakage in Mice Ears

Phlogistic AgentThis compound ID50 (mg/kg, i.p.)Maximal Inhibition (%)Reference
Histamine13.8473.7 ijbpsa.comeuropa.eunih.gov
Bradykinin18.8270.0 ijbpsa.comeuropa.eunih.gov
Carrageenan13.6163.0 ijbpsa.comeuropa.eunih.gov
Ovalbumin (allergic oedema)Not specified (100 mg/kg tested)67.6 ± 4 ijbpsa.commdpi.comnih.gov

Table 3: Antinociceptive Effects of this compound in Pain Models (Intraperitoneal Administration)

Pain ModelID50 (µmol/kg)Reference
Writhing Test (Acetic Acid)2.2 nih.govijbpsa.comnih.govresearchgate.netcaymanchem.com
Formalin Test (First Phase)6.6 nih.govijbpsa.comnih.gov
Formalin Test (Second Phase)6.3 nih.govijbpsa.comnih.gov
Capsaicin Test28.8 nih.govijbpsa.comnih.govcaymanchem.com

Hot-Plate Test

The hot-plate test is a thermal model of pain commonly used to evaluate the analgesic activity of compounds in rodents. In studies utilizing this methodology, this compound did not demonstrate an increase in the latency period of pain induced by thermal stimuli. This suggests that this compound may not exert analgesic effects through mechanisms detected by the hot-plate test, which is often sensitive to opioid-mediated analgesia. nih.govnih.govresearchgate.neteuropa.eu

Cardiovascular Disease Models

Research has explored the effects of this compound in various in vivo models related to cardiovascular health.

Studies investigating the impact of this compound in myocardial infarction (MI) models, such as those induced by isoproterenol (B85558) in rats, have focused on its potential cardioprotective effects. While some research on the methanolic extract of Marrubium vulgare (containing this compound) in isoproterenol-induced MI in rats showed anti-inflammatory effects and prevention of cardiomyocyte fibrosis, direct studies on isolated this compound in this specific model were not explicitly detailed in the search results. nih.govresearchgate.netmdpi.com However, this compound has been identified as a potential cardioprotective agent due to its anti-inflammatory and antiplatelet properties observed in other models. nih.govresearchgate.netnih.gov

In obese rat models, this compound has been investigated for its effects on metabolic and cardiovascular parameters. Studies have shown that this compound can influence factors associated with obesity and related complications. In an obese rat model, this compound was found to increase insulin (B600854) secretion and HDL-cholesterol while normalizing total cholesterol, LDL-cholesterol, and atherogenic index. nih.govnih.gov Furthermore, this compound and extracts containing it have been shown to dampen the hypercoagulable and inflammatory state associated with obesity in obese rat models, reducing the secretion of TNF-α and RANTES. nih.govresearchgate.nettiiips.com

Here is a summary of findings in obese rat models:

ParameterEffect of this compound in Obese Rat ModelSource
Insulin secretionIncreased nih.govnih.gov
HDL-cholesterolIncreased nih.gov
Total cholesterolNormalized nih.gov
LDL-cholesterolNormalized nih.gov
Atherogenic indexNormalized nih.gov
TNF-α secretionReduced nih.govresearchgate.nettiiips.com
RANTES secretionReduced nih.govresearchgate.nettiiips.com
Hypercoagulable stateDampened nih.govresearchgate.net
Inflammatory stateDampened nih.govresearchgate.net

Research into the effects of this compound on hypertension models has been conducted. An aqueous extract of Marrubium vulgare, containing this compound, significantly lowered systolic blood pressure in spontaneously hypertensive rats (SHR). scispace.com This effect was linked to a vasodilatory action observed ex vivo and in vitro. scispace.com this compound itself has demonstrated vasorelaxant properties, although it was found to be less potent than marrubenol (B1251324) in inhibiting KCl-induced contraction in rat aortic rings. scispace.com

Gastrointestinal Disease Models

This compound has been evaluated for its protective effects in models of gastrointestinal damage.

The ethanol (B145695)/HCl-induced gastric ulcer model in rodents is a common method to assess the gastroprotective activity of compounds. In this model in mice, this compound produced a significant reduction in ulcer parameters compared to the control group. nih.govresearchgate.netnih.gov The gastroprotective effect of this compound in this model is suggested to be related to the activity of nitric oxide and endogenous sulfhydryls, which are important gastroprotective factors. researchgate.netnih.gov

Here is a summary of findings in ethanol/HCl-induced ulcer models:

ModelSpeciesEffect of this compoundComparison to ControlSource
Ethanol/HCl-induced ulcerMiceSignificant reduction in ulcer parametersP < 0.01 nih.govresearchgate.netnih.gov

Indomethacin (B1671933)/Bethanecol-Induced Ulcer Models

Studies have investigated the gastroprotective activity of this compound using in vivo models of gastric ulcers induced by indomethacin and bethanechol. In these models, this compound demonstrated a significant reduction in ulcer formation. For instance, in assays using different protocols for ulcers induced by ethanol/HCl and indomethacin/bethanechol in mice, this compound at a dose of 25 mg/kg produced a significant reduction in ulceration compared to the control group (p < 0.01). nih.gov This suggests a protective effect of this compound on the gastric mucosa against damage induced by these agents.

Diabetic Animal Models

This compound has been evaluated in animal models of diabetes to understand its impact on diabetic symptoms and related metabolic parameters. Research using an obese rat model indicated that this compound could alleviate diabetic symptoms. nih.govnih.govmedchemexpress.com

Glucose Metabolism and Insulin Sensitivity Studies

In diabetic animal models, this compound has shown effects on glucose metabolism and insulin sensitivity. Studies in an obese rat model demonstrated that this compound led to an increase in respiratory rate and mitochondrial membrane potential under hyperglycemic conditions. nih.govnih.gov Furthermore, this compound was found to increase insulin secretion in this model. nih.govnih.gov In vitro analysis using INS-1 cells cultured under hyperglycemic conditions also confirmed that this compound significantly increased the stimulatory index of these cells. nih.govnih.gov Additionally, the gene expression of insulin and glucose transporter-2 was significantly increased by this compound. nih.govnih.gov this compound also increased HDL-cholesterol and normalized total cholesterol, LDL-cholesterol, and atherogenic index levels in the obese rat model. nih.gov

The following table summarizes some findings related to this compound's effects on glucose metabolism and insulin in diabetic animal models:

ParameterEffect of this compound in Obese Rat ModelReference
Respiratory RateIncreased nih.govnih.gov
Mitochondrial Membrane PotentialIncreased (under hyperglycemic conditions) nih.govnih.gov
Insulin SecretionIncreased nih.govnih.gov
Insulin Gene ExpressionSignificantly Increased nih.govnih.gov
Glucose Transporter-2 Gene ExpressionSignificantly Increased nih.govnih.gov
HDL-CholesterolIncreased nih.gov
Total CholesterolNormalized nih.gov
LDL-CholesterolNormalized nih.gov
Atherogenic IndexNormalized nih.gov

Endometriosis Models (e.g., Inhibition of Monocyte Chemotaxis)

This compound has been investigated for its protective effects in animal models of endometriosis. In a mouse model of endometriosis, this compound treatment effectively improved lesion regression. spandidos-publications.comendonews.comscispace.comendometriosi.it this compound significantly inhibited endometrial lesions and monocyte chemotaxis in these mice and reduced U937 cell migration. spandidos-publications.comendonews.comscispace.comspandidos-publications.com Calcium mobilization, levels of tumor necrosis factor-α (TNF-α), and the secretion of RANTES (regulated on activation, normal T cell expressed and secreted) were effectively suppressed by this compound treatment. spandidos-publications.comendonews.comscispace.com this compound treatment also effectively induced calcium levels while inhibiting the protein expression of prostaglandin E2 (PGE2) and the formation of thromboxane (B8750289) B2 (TXB2) in the endometriosis model. spandidos-publications.comscispace.com These findings suggest that this compound's protective effect in endometriosis models may be mediated through the suppression of inflammation and the downregulation of RANTES expression, along with the modulation of calcium, PGE2, and TXB2 levels. spandidos-publications.comscispace.comnih.gov

The following table summarizes key findings related to this compound's effects in endometriosis models:

ParameterEffect of this compound in Mouse Endometriosis ModelReference
Endometrial LesionsSignificantly Inhibited spandidos-publications.comendonews.comscispace.comspandidos-publications.com
Monocyte ChemotaxisSignificantly Inhibited spandidos-publications.comendonews.comscispace.comspandidos-publications.com
U937 Cell MigrationReduced spandidos-publications.comendonews.comscispace.com
Calcium MobilizationEffectively Suppressed spandidos-publications.comendonews.comscispace.com
TNF-α LevelsEffectively Suppressed spandidos-publications.comendonews.comscispace.com
RANTES SecretionEffectively Suppressed spandidos-publications.comendonews.comscispace.com
Calcium LevelsEffectively Induced spandidos-publications.comscispace.com
PGE2 Protein ExpressionEffectively Inhibited spandidos-publications.comscispace.com
TXB2 FormationSignificantly Reduced spandidos-publications.comscispace.com

Structure Activity Relationship Sar Studies of Marrubiin and Its Derivatives

Influence of Specific Functional Groups on Biological Activity

Marrubiin possesses a complex structure featuring a labdane (B1241275) diterpene skeleton with a furan (B31954) ring and a γ-lactone. These functional groups and structural features contribute to its biological properties caltech.eduresearchgate.net.

Studies on this compound derivatives have provided some insights into the role of specific functional groups. For instance, opening the lactone ring of this compound yields marrubiinic acid, which has demonstrated antinociceptive activity nih.govnih.gov. This suggests that the presence of a free carboxylic acid group, absent in the lactone form of this compound, plays a significant role in this specific activity nih.gov. Further modifications, such as esterification of the free acidic group in marrubiinic acid, have been shown to reduce biological activities, indicating the importance of the free carboxylic group for anti-inflammatory effects nih.gov.

While extensive SAR studies on a wide range of this compound derivatives are not widely reported nih.govresearchgate.net, the available data suggest that the furan ring and the lactone moiety, along with the hydroxyl group, are likely key contributors to its diverse pharmacological profile. The furan ring is a common feature in many biologically active natural products researchgate.net.

Impact of Stereochemistry on Pharmacological Efficacy

The stereochemistry of a molecule, the three-dimensional arrangement of its atoms, can significantly influence its interaction with biological targets and thus its pharmacological efficacy scribd.com. This compound has several stereocenters within its labdane skeleton uni.lursc.org.

Comparative Analysis of this compound and its Metabolites (e.g., Marrubiinic Acid, Marrubenol)

This compound can be metabolized or chemically transformed into related compounds, such as marrubiinic acid and marrubenol (B1251324) mdpi.comnih.gov. These metabolites and derivatives can exhibit different biological activities compared to the parent compound.

Marrubiinic acid, formed by the hydrolysis of the lactone ring of this compound, has shown potent antinociceptive activity, in some cases being more active than standard analgesic drugs in specific models nih.govnih.gov. Marrubenol, obtained from the reduction of marrubiinic acid, has been reported to possess vasorelaxant properties, similar to this compound nih.gov.

The comparative activities of this compound, Marrubiinic Acid, and Marrubenol highlight how structural changes, even seemingly minor ones like the opening of a lactone or reduction of a functional group, can lead to altered pharmacological profiles.

CompoundStructural Feature Change from this compoundReported ActivityRelative Potency (vs. This compound/Standards)
This compound-Antinociceptive, Vasorelaxant, etc. mdpi.commdpi.comBaseline
Marrubiinic AcidLactone ring opened (carboxylic acid)Antinociceptive nih.govnih.govMore potent than some standards nih.goveuropa.eu
MarrubenolCarboxylic acid reduced (alcohol)Vasorelaxant nih.govSimilar to this compound nih.gov

This table illustrates the differential activities observed among this compound and its key derivatives, suggesting distinct SARs for different biological effects.

Correlation between Molecular Structure and Target Binding Affinity

Understanding how this compound interacts with its biological targets at a molecular level is crucial for elucidating its mechanisms of action and for rational drug design nih.gov. Molecular docking studies can provide insights into the binding affinity and interactions between this compound or its derivatives and target proteins mdpi.comresearchgate.netnih.gov.

Studies investigating the interaction of this compound with specific enzymes, such as acetylcholinesterase (AChE), have been conducted using molecular docking mdpi.comresearchgate.net. These studies aim to identify the key residues in the target protein that interact with this compound and the types of interactions involved (e.g., hydrogen bonds, hydrophobic interactions) researchgate.net. For example, molecular docking studies have suggested that this compound exhibits strong binding affinities to the active site residues of human AChE mdpi.comresearchgate.net.

While comprehensive data correlating specific structural features of this compound derivatives with quantitative binding affinities across a range of targets is not extensively detailed in the provided results, molecular docking serves as a valuable tool for predicting potential interactions and guiding structural modifications to enhance target binding or selectivity nih.govfrontiersin.org. The furan ring at the C-9 side chain of this compound has been noted in docking studies related to enzyme inhibition researchgate.netresearchgate.net.

Further research combining synthesis of targeted derivatives, in vitro binding assays, and advanced computational modeling is needed to establish a more detailed correlation between specific structural elements of this compound and its derivatives and their binding affinities to various biological targets.

Analytical Methodologies for Marrubiin Quantification and Profiling

Chromatographic Techniques

Chromatographic methods are essential for separating marrubiin from complex plant extracts and quantifying its concentration. HPTLC and HPLC are two prominent techniques utilized for the analysis of this compound.

High-Performance Thin Layer Chromatography (HPTLC)

HPTLC is a planar chromatography technique known for its simplicity, rapidity, and cost-effectiveness, making it suitable for routine analysis and quality control of this compound in Marrubium species indexcopernicus.comnih.gov. It allows for the simultaneous analysis of multiple samples on a single plate. foliamedica.bg

Method Development and Validation (Linearity, Specificity, LOD, LOQ, Precision, Accuracy)

The development of a robust HPTLC method for this compound involves optimizing various parameters to achieve adequate separation and reliable quantification. Method validation is then performed according to guidelines, such as those from the International Conference on Harmonization (ICH), to ensure the method's suitability for its intended purpose indexcopernicus.comfoliamedica.bginnovareacademics.injournaljamps.com.

Linearity: Linearity is assessed by analyzing a series of standard this compound solutions at different concentrations and plotting the response (e.g., peak area) against the concentration. A high correlation coefficient (R²) indicates good linearity over the tested range indexcopernicus.cominnovareacademics.inresearchgate.net. For example, one study reported a linear range of 40-400 ng/spot with an R² value of 0.996 indexcopernicus.comresearchgate.net. Another study found linearity in the range of 100–350 ng/band at 254 nm, and a wider range of 30–500 ng/band when using anisaldehyde/sulfuric acid reagent and scanning at 510 nm mdpi.com.

Specificity: Specificity ensures that the method accurately measures this compound in the presence of other components in the sample matrix jfda-online.com. This is typically confirmed by comparing the retention factor (Rf) and UV spectra of this compound in standard solutions and sample extracts indexcopernicus.comresearchgate.net. An Rf value of approximately 0.47 ± 0.05 has been reported for this compound using a specific mobile phase indexcopernicus.comresearchgate.net. Overlapping UV spectra of standard and sample peaks at the detection wavelength further confirm specificity indexcopernicus.comresearchgate.net.

LOD and LOQ: The Limit of Detection (LOD) is the lowest concentration of this compound that can be detected, while the Limit of Quantification (LOQ) is the lowest concentration that can be reliably quantified jfda-online.com. These parameters indicate the sensitivity of the method indexcopernicus.comfoliamedica.bginnovareacademics.inresearchgate.net. Reported LOD and LOQ values for this compound analysis by HPTLC include 15 ng and 40 ng, respectively, in one method indexcopernicus.comresearchgate.net.

Precision: Precision refers to the reproducibility of the method when analyzing the same sample multiple times jfda-online.com. It is assessed by determining the relative standard deviation (%RSD) of the results indexcopernicus.cominnovareacademics.inresearchgate.net. Low %RSD values indicate good precision, both for instrumental repeatability and for intra-day and inter-day variability indexcopernicus.cominnovareacademics.inresearchgate.net.

Accuracy: Accuracy measures how close the experimental results are to the true concentration of this compound in the sample jfda-online.com. It is often evaluated through recovery studies, where known amounts of this compound are added to samples, and the percentage recovered is determined indexcopernicus.cominnovareacademics.inresearchgate.net. Recovery rates of over 95% have been reported, indicating good accuracy indexcopernicus.com.

Table 1: Summary of Typical HPTLC Validation Parameters for this compound Analysis

Validation ParameterTypical Range/Value ReportedReference(s)
Linearity Range40-400 ng/spot or 30-500 ng/band indexcopernicus.commdpi.comresearchgate.net
Correlation Coefficient (R²)> 0.990 indexcopernicus.cominnovareacademics.inresearchgate.net
Rf Value0.47 ± 0.05 or 0.6 ± 0.02 indexcopernicus.commdpi.comresearchgate.net
LOD15 ng or 163 ppm indexcopernicus.cominnovareacademics.inresearchgate.net
LOQ40 ng or 495 ppm indexcopernicus.cominnovareacademics.inresearchgate.net
Precision (%RSD)< 2% or < 5% indexcopernicus.cominnovareacademics.inresearchgate.net
Accuracy (% Recovery)> 95% or 80-120% indexcopernicus.cominnovareacademics.inresearchgate.net
Mobile Phase Optimization

Selecting an appropriate mobile phase is critical for achieving optimal separation of this compound from other compounds in the plant extract indexcopernicus.commdpi.comtandfonline.comnih.govbrieflands.com. Various solvent systems have been investigated for this compound analysis by HPTLC. One commonly reported mobile phase consists of toluene, ethyl acetate, and acetic acid in a specific ratio, such as 5:4:1 (v/v/v) indexcopernicus.comtandfonline.comtandfonline.com. Another mobile phase reported is benzene-acetone (17:3) nih.gov. The optimization process aims to achieve well-resolved, compact spots for this compound with a suitable Rf value indexcopernicus.commdpi.com.

Densitometric Analysis

After chromatographic development, this compound spots on the HPTLC plate are typically quantified using a densitometric scanner indexcopernicus.commdpi.comnih.gov. Densitometry measures the absorbance or fluorescence of the separated compounds directly on the plate indexcopernicus.commdpi.comnih.gov. The area under the peak in the densitogram is proportional to the amount of this compound present indexcopernicus.comnih.govresearchgate.nettandfonline.com. Scanning is often performed at a specific wavelength where this compound absorbs light, such as 254 nm indexcopernicus.commdpi.comresearchgate.net. Post-derivatization with a suitable spraying reagent, like anisaldehyde-sulfuric acid, can enhance visualization and allow scanning at different wavelengths, such as 510 nm mdpi.comnih.gov.

Chromatographic Fingerprinting for Quality Control

HPTLC can be used to generate chromatographic fingerprints of plant extracts containing this compound indexcopernicus.comnih.govdergipark.org.trdergipark.org.trresearchgate.net. A chromatographic fingerprint represents the characteristic pattern of compounds present in an extract, visualized as a series of spots or peaks at specific Rf values nih.govdergipark.org.trdergipark.org.tr. This fingerprint can serve as a valuable tool for quality control, helping to authenticate plant material and ensure consistency in the composition of herbal products indexcopernicus.comnih.govdergipark.org.trdergipark.org.trresearchgate.net. By comparing the fingerprint of a sample to a reference standard fingerprint, variations in phytochemical composition can be identified indexcopernicus.comnih.govdergipark.org.trdergipark.org.trresearchgate.net.

High-Performance Liquid Chromatography (HPLC)

HPLC is another powerful chromatographic technique used for the analysis of this compound indexcopernicus.comcsub.edu. HPLC offers higher resolution and sensitivity compared to HPTLC in many cases indexcopernicus.com. It involves separating compounds based on their interaction with a stationary phase as they are carried through a column by a liquid mobile phase csub.edu. HPLC is used for both qualitative and quantitative analysis of this compound in plant extracts csub.eduresearchgate.net.

HPLC methods for this compound analysis typically involve a stationary phase (e.g., C18 column) and a mobile phase, which can be isocratic or gradient innovareacademics.in. Detection is commonly performed using a UV detector set at an appropriate wavelength innovareacademics.in. Method validation for HPLC, similar to HPTLC, includes assessing parameters such as linearity, accuracy, precision, specificity, LOD, and LOQ according to regulatory guidelines innovareacademics.in. HPLC has been used to quantify this compound content in different plant tissues and to evaluate the efficiency of various extraction methods csub.edu. Some studies have identified this compound as a major component in Marrubium vulgare extracts analyzed by HPLC researchgate.netnih.gov.

Spectroscopic Techniques

Spectroscopic techniques provide valuable information about the structure, concentration, and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Isotopic Labelling Studies

Isotopic labelling studies, often coupled with NMR, can provide insights into the biosynthesis and metabolic fate of this compound. For example, studies investigating the role of general metabolites in the biosynthesis of this compound have utilized ¹⁴C-labelled precursors like ribose and fructose. thegoodscentscompany.com While these studies demonstrate the application of labelling, specific detailed findings on isotopic labelling of this compound's structure via NMR in recent literature were not prominently found in the search results.

Mass Spectrometry (MS), particularly High-Resolution Mass Spectrometry (HRMS), for Metabolite Profiling

Mass spectrometry is essential for the identification and profiling of this compound and its related metabolites in complex biological or botanical samples. brieflands.comdeepdyve.com HRMS provides accurate mass measurements, which are critical for determining the elemental composition of compounds and differentiating between molecules with similar nominal masses. creative-proteomics.com

MS, often coupled with chromatographic separation techniques like High-Performance Thin-Layer Chromatography (HPTLC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS), allows for the detection and identification of this compound within extracts. brieflands.commdpi.com Studies have utilized LC-ESI/MSMS to identify this compound and other terpenoid chemicals in Marrubium vulgare extracts. brieflands.com

Metabolite profiling using HRMS can reveal the presence of this compound and its biotransformation products. For example, HRMS has been used to detect and identify conjugates of this compound formed during metabolic activation studies. nih.gov These studies identified mono- and bis-glutathione conjugates and N-acetyl-lysine conjugates of this compound based on HRMS data, often in conjunction with NMR for structural confirmation. nih.gov

Characteristic adduct ions observed for this compound in positive mode mass spectrometry include [M+H]⁺, [M+Na]⁺, and [M+K]⁺. brieflands.comuni.lu Predicted collision cross-section (CCS) values for various this compound adducts are also available, which can aid in identification during ion mobility-mass spectrometry experiments. uni.lu

An example of MS data for this compound is shown below, illustrating observed positive adducts:

CompoundObserved Positive Adducts (Da)
This compound297.25, 315.03, 325.76, 355.22, 371.21 brieflands.com

Note: The values 297.25, 315.03, and 325.76 might represent fragments or less common adducts, while 355.22 ([M+Na]⁺) and 371.21 ([M+K]⁺) are consistent with common adduct formations for this compound (Molecular Weight ~332.43 g/mol ) medchemexpress.comglpbio.com.

UV-Visible Spectrophotometry for Quantification and Purity Assessment

UV-Visible (UV-Vis) spectrophotometry is a straightforward and cost-effective technique commonly used for the quantitative estimation and purity assessment of compounds that absorb light in the UV-Vis region. researchgate.netresearchgate.net While this compound itself may have limited strong UV absorption due to its structure lacking extensive conjugated systems, UV-Vis detection is frequently coupled with chromatographic methods like HPTLC for quantification after separation or after derivatization if needed. indexcopernicus.commdpi.comjournaljamps.com

For quantitative analysis using UV-Vis spectrophotometry, a calibration curve is typically generated using solutions of known concentrations of a this compound standard. researchgate.netjchr.org The absorbance of the sample at a specific wavelength (often the wavelength of maximum absorbance, λmax) is then measured and compared to the calibration curve to determine the concentration of this compound. researchgate.netjchr.org

UV-Vis detection at 254 nm has been used in HPTLC methods for the quantification of this compound. researchgate.netjournaljamps.com The specificity of such methods is confirmed by comparing the retention factor (Rf) and overlapping UV spectra of the sample spot with that of the standard. journaljamps.com

UV-Vis spectrophotometry can also be used for purity assessment by examining the shape and position of the absorption spectrum and by calculating absorbance ratios at different wavelengths. researchgate.net

Extraction Methods for Analytical Purposes

Efficient extraction of this compound from plant material is a critical first step for its subsequent analysis. Various methods are employed to isolate this compound, with the choice of method influencing the yield and purity of the extract.

Microwave-Assisted Extraction (MAE)

Microwave-Assisted Extraction (MAE) is a modern extraction technique that utilizes microwave energy to heat the solvent and sample, accelerating the partitioning of analytes from the sample matrix into the solvent. anton-paar.comnih.gov This technique offers advantages such as reduced extraction time, lower solvent consumption, and potentially higher extraction yields compared to conventional methods. anton-paar.comnih.gov

MAE has been successfully applied for the extraction of this compound from Marrubium vulgare. researchgate.netnih.govtandfonline.com Studies have optimized MAE parameters such as microwave power, irradiation time, and solvent-to-drug ratio to maximize this compound yield. researchgate.netnih.govtandfonline.com For example, an optimized MAE protocol using ethanol (B145695):water (1:1) as solvent achieved a significantly higher this compound concentration (1.35 ± 0.04%) compared to conventional Soxhlet extraction (0.69 ± 0.08%). researchgate.netnih.govtandfonline.com

The mechanism of MAE involves the interaction of microwaves with polar molecules in the solvent and plant material, generating heat that enhances the solubility and diffusion of this compound into the solvent. nih.gov The rapid heating can also lead to the rupture of plant cell walls, facilitating the release of intracellular compounds like this compound. nih.gov

Research findings on optimized MAE conditions for this compound extraction from Marrubium vulgare are summarized below:

ParameterOptimized Condition
Microwave Power539 W researchgate.netnih.govtandfonline.com
Irradiation Time373 s researchgate.netnih.govtandfonline.com
Solvent-to-Drug Ratio32 mL/g researchgate.netnih.govtandfonline.com
SolventEthanol:Water (1:1) researchgate.netnih.govtandfonline.com

A comparative study showed that MAE resulted in almost double the this compound concentration in the extract compared to the traditional Soxhlet method. researchgate.netnih.govtandfonline.com

Soxhlet Extraction

Soxhlet extraction is a classical solid-liquid extraction technique widely used for the exhaustive extraction of compounds from solid materials. It involves continuous washing of the sample with a refluxing solvent over an extended period. indexcopernicus.comscience.gov

Soxhlet extraction has been employed for the extraction of this compound from Marrubium vulgare. researchgate.netindexcopernicus.comnih.govtandfonline.com However, studies indicate that Soxhlet extraction may yield lower concentrations of this compound compared to more modern techniques like MAE, and it is generally more time-consuming and requires larger volumes of solvent. researchgate.netindexcopernicus.comnih.govnih.govtandfonline.com

For instance, a study comparing MAE and Soxhlet extraction of Marrubium vulgare reported a this compound yield of 0.69 ± 0.08% using Soxhlet extraction with ethanol. researchgate.netnih.govtandfonline.com Another study using ethanol in a Soxhlet apparatus for exhaustive extraction of dried and ground Marrubium vulgare reported a similar percentage of this compound in the extract. indexcopernicus.com

While Soxhlet extraction provides exhaustive extraction, the prolonged exposure to heat during the process could potentially lead to the degradation of some compounds, although this compound is reported to have high stability. nih.govresearchgate.net The method's efficiency for this compound extraction can also be influenced by the choice of solvent. researchgate.net

Data comparing this compound yield by Soxhlet extraction and optimized MAE is presented below:

Extraction MethodThis compound Yield (%)
Soxhlet Extraction0.69 ± 0.08 researchgate.netnih.govtandfonline.com
Optimized MAE1.35 ± 0.04 researchgate.netnih.govtandfonline.com

This data highlights the improved efficiency of optimized MAE for extracting this compound compared to conventional Soxhlet extraction. researchgate.netnih.govtandfonline.com

Other Optimized Extraction Protocols

Optimized extraction protocols for this compound aim to overcome the limitations of conventional methods, such as high solvent consumption, lengthy extraction times, and potential degradation of the target compound. tandfonline.comnih.gov Techniques like Microwave-Assisted Extraction (MAE) and Supercritical Fluid Extraction (SFE) have been explored and optimized to improve this compound recovery from Marrubium vulgare. tandfonline.comnih.govresearchgate.netrsc.orgrsc.org Ultrasound-Assisted Extraction (UAE) is another technique that has shown promise in enhancing this compound yield. researchgate.netnih.gov

Microwave-Assisted Extraction (MAE) has demonstrated significant improvements in this compound yield compared to conventional methods like Soxhlet extraction. tandfonline.comnih.gov Studies optimizing MAE for Marrubium vulgare have utilized techniques such as Central Composite Design (CCD) coupled with Response Surface Methodology (RSM) to determine optimal parameters. tandfonline.comtandfonline.comnih.govnih.gov Optimized conditions identified for MAE include specific levels of microwave power, irradiation time, and solvent-to-drug ratio. For instance, one study reported optimal conditions as a microwave power of 539 W, an irradiation time of 373 seconds, and a solvent-to-drug ratio of 32 mL per gram of drug, using ethanol:water (1:1) as the solvent. tandfonline.comtandfonline.comnih.govnih.gov Under these optimized conditions, the this compound concentration in the MAE extract was approximately double that obtained by the conventional Soxhlet method (1.35 ± 0.04% compared to 0.69 ± 0.08%). researchgate.nettandfonline.comtandfonline.comnih.govnih.gov MAE is also considered a more environmentally friendly approach due to lower CO2 emissions compared to Soxhlet extraction. researchgate.nettandfonline.comtandfonline.comnih.govnih.gov Another study investigating MAE found that extracting samples at 120 °C with 100% ethanol for 15 minutes (using three 5-minute microwave cycles) yielded the best results for this compound extraction from dry M. vulgare leaves. mdpi.comnih.gov

Supercritical Fluid Extraction (SFE), particularly using supercritical carbon dioxide (SC-CO2), has also been investigated for this compound extraction. researchgate.netrsc.orgrsc.org SFE offers advantages as a green extraction method. rsc.org Research has explored the impact of varying pressure and temperature on this compound yield and extract composition. researchgate.netrsc.org One study found that SC-CO2 extraction was more efficient for this compound recovery compared to Soxhlet extraction, which surprisingly did not detect this compound in its extracts, potentially due to degradation at higher temperatures over longer periods. researchgate.netrsc.org Optimal parameters for this compound extraction using SC-CO2 have been identified, with a pressure of 200 bar and a temperature of 60 °C resulting in high percentages of this compound in the extract (71.96%). researchgate.netrsc.org Higher pressures, such as 300 bar at 60 °C, yielded the highest total extract yield but a slightly lower percentage of this compound compared to 200 bar. researchgate.netrsc.orgrsc.org Time-course studies during SFE at 300 bar and 60 °C indicated that the highest content of this compound (75.14%) could be achieved after 1 hour of extraction. researchgate.netrsc.org Compared to MAE with ethanol, SC-CO2 extraction at 200 bar and 60 °C was concluded to be a more adequate and efficient method for this compound recovery. rsc.org

Ultrasound-Assisted Extraction (UAE) is another optimized technique that has shown improved this compound concentration. researchgate.netnih.gov Optimized UAE conditions, such as an ultrasound power of 467 W, sonication time of 47 minutes, and a solvent concentration of 33 mL per gram of drug, significantly improved the concentration of this compound (0.91 ± 0.04%) compared to conventional methods. researchgate.net

These optimized extraction protocols offer improved efficiency, higher yields of this compound, and in some cases, a more favorable environmental profile compared to traditional methods.

Data Table 1: Comparison of this compound Yields from Different Extraction Methods

Extraction MethodSolventOptimized/Typical ConditionsThis compound Yield (%)Reference
Soxhlet ExtractionEthanol80 °C, until exhaustion0.69 ± 0.08 tandfonline.comtandfonline.comnih.gov
Microwave-Assisted ExtractionEthanol:Water (1:1)539 W, 373 s, 32 mL/g drug1.35 ± 0.04 tandfonline.comtandfonline.comnih.gov
Microwave-Assisted ExtractionEthanol (100%)120 °C, 15 min (3 x 5 min cycles)Best yield reported mdpi.comnih.gov
Supercritical Fluid ExtractionSC-CO2200 bar, 60 °C~71.96% in extract researchgate.netrsc.org
Supercritical Fluid ExtractionSC-CO2300 bar, 60 °C, 1 h~75.14% in extract researchgate.netrsc.org
Ultrasound-Assisted ExtractionNot specified467 W, 47 min, 33 mL/g drug0.91 ± 0.04 researchgate.net

Data Table 2: Optimized Parameters for Specific Extraction Methods

Extraction MethodParameterOptimized ValueUnitReference
Microwave-Assisted ExtractionMicrowave Power539W tandfonline.comtandfonline.comnih.gov
Microwave-Assisted ExtractionIrradiation Time373seconds tandfonline.comtandfonline.comnih.gov
Microwave-Assisted ExtractionSolvent:Drug Ratio32mL/g tandfonline.comtandfonline.comnih.gov
Supercritical Fluid ExtractionPressure200 or 300bar researchgate.netrsc.orgrsc.org
Supercritical Fluid ExtractionTemperature60°C researchgate.netrsc.org
Supercritical Fluid ExtractionExtraction Time1 (for highest concentration)hour researchgate.netrsc.org
Ultrasound-Assisted ExtractionUltrasound Power467W researchgate.net
Ultrasound-Assisted ExtractionSonication Time47minutes researchgate.net
Ultrasound-Assisted ExtractionSolvent:Drug Ratio33mL/g researchgate.net

Mechanistic Toxicology and Biotransformation of Marrubiin

Metabolic Activation Pathways

Metabolic activation of marrubiin is largely attributed to the enzymatic transformation of its furan (B31954) ring acs.org. This process is dependent on NADPH and is catalyzed by cytochrome P450 (CYP) enzymes acs.org.

Role of the Furan Ring in Bioactivation

The furan ring within the structure of this compound acts as a "structural alert" for metabolic activation acs.orgfigshare.com. Oxidation of the furan ring is a key step in the bioactivation process of furan-containing compounds, including this compound acs.orgacs.org. This oxidation generates an electrophilic intermediate acs.org.

Formation of Reactive Metabolites (e.g., Cis-Butene-1,4-Dial Intermediate)

Following the enzymatic oxidation of the furan ring, a reactive intermediate is formed. In the case of this compound and other furan-containing compounds, this reactive metabolite is the α,β-unsaturated dialdehyde, cis-2-butene-1,4-dial (also referred to as cis-butene-1,4-dial or BDA) acs.orgresearchgate.netnih.govacs.org. This intermediate is highly reactive and can readily interact with cellular nucleophiles researchgate.netacs.org. Studies have shown that this compound is initially metabolized into this cis-butene-1,4-dial intermediate in microsomal incubations supplemented with NADPH acs.orgfigshare.comnih.gov.

Conjugation Reactions with Endogenous Molecules

The reactive cis-butene-1,4-dial intermediate formed during this compound's bioactivation can be trapped by endogenous nucleophiles, leading to the formation of conjugates acs.orgnih.gov. These conjugation reactions are considered a crucial part of the biotransformation and potential detoxification of the reactive metabolite acs.orgresearchgate.net.

Glutathione (B108866) (GSH) Conjugation

Glutathione (GSH) is a key endogenous nucleophile that reacts with the cis-butene-1,4-dial intermediate acs.orgresearchgate.netnih.gov. This reaction leads to the formation of glutathione conjugates acs.orgresearchgate.netnih.gov. Studies have identified several mono-GSH and bis-GSH conjugates of the this compound-derived cis-butene-1,4-dial intermediate acs.orgfigshare.comnih.gov. These GSH conjugates have been detected in biological samples such as rat bile researchgate.netnih.gov.

Research findings on GSH conjugates: In vitro and in vivo studies have characterized multiple GSH conjugates formed from the metabolic activation of this compound. A study identified a total of nine conjugates, with M1-M3, M6, and M7 characterized as mono-GSH conjugates and M4 and M5 identified as bis-GSH conjugates acs.orgnih.gov. Five GSH conjugates (M1-M3, M6, and M7) were detected in rat bile acs.orgnih.gov.

N-Acetyl-Lysine (NAL) Conjugation

N-Acetyl-Lysine (NAL) is another nucleophile that can react with the cis-butene-1,4-dial intermediate acs.orgresearchgate.netnih.gov. This conjugation results in the formation of NAL conjugates acs.orgnih.gov. These conjugates represent adducts formed between the reactive metabolite and lysine (B10760008) residues, potentially from proteins researchgate.net.

Research findings on NAL conjugates: Studies have identified NAL conjugates formed from the bioactivation of this compound acs.orgnih.gov. Specifically, M8 and M9 were identified as NAL conjugates in microsomal incubations acs.orgfigshare.comnih.gov. These NAL conjugates, along with GSH conjugates, have been observed as metabolites in rat urine and bile, supporting the hypothesis that binding of cis-2-butene-1,4-dial to proteins plays a role in the toxicity of furan-containing compounds researchgate.net.

Data on Conjugates:

Conjugate Type Identified Metabolites Detection in Rat Bile
Mono-GSH M1, M2, M3, M6, M7 Yes (M1-M3, M6, M7)
Bis-GSH M4, M5 Not specified

Enzyme Systems Involved in Biotransformation

The metabolic activation of this compound, particularly the oxidation of the furan ring, is primarily catalyzed by cytochrome P450 (CYP) enzymes acs.orgtjnpr.org. Studies investigating the enzymes responsible for this compound bioactivation have identified specific CYP isoforms.

Research findings on involved enzymes: Phenotyping studies using enzyme inhibitors and recombinant human CYP450 enzymes have shown that CYP2C9, CYP2C19, and CYP3A4 are the primary enzymes catalyzing the bioactivation of this compound acs.orgnih.gov. CYP3A4 has been indicated as a major enzyme responsible for the bioactivation of furan-containing compounds, including those structurally related to this compound researchgate.net.

Enzyme Systems Involved:

Cytochrome P450 (CYP) enzymes acs.orgtjnpr.org

CYP2C9 acs.orgnih.gov

CYP2C19 acs.orgnih.gov

CYP3A4 acs.orgresearchgate.netnih.gov

Cytochrome P450 Enzymes (e.g., CYP2C9, CYP2C19, CYP3A4)

Cytochrome P450 (CYP) enzymes play a central role in the metabolism and bioactivation of many xenobiotics, including natural compounds like this compound. Studies have investigated the interaction of this compound with specific CYP isoforms, particularly those involved in drug metabolism such as CYP2C9, CYP2C19, and CYP3A4.

Research indicates that CYP2C9, CYP2C19, and CYP3A4 are the primary enzymes responsible for catalyzing the bioactivation of this compound. nih.govacs.org This bioactivation process involves the metabolism of this compound into a reactive intermediate, specifically a cis-butene-1,4-dial. nih.govacs.org This intermediate can then be trapped by nucleophiles like glutathione (GSH) and N-acetyl-lysine (NAL), leading to the formation of various conjugates. nih.govacs.org Nine such conjugates have been detected and identified in microsomal incubations. nih.govacs.org

Inhibition studies using specific CYP inhibitors have further supported the involvement of these enzymes. Sulfaphenazole, ticlopidine, and ketoconazole (B1673606) demonstrated significant inhibitory effects on the bioactivation of this compound. nih.gov CYP3A4 has been identified as a primary enzyme in the metabolic activation of certain compounds with similar structural alerts, utilizing human recombinant CYP450 enzymes and specific inhibitory studies. researchgate.net this compound has also shown inhibitory effects on CYP2D6, but not on CYP3A4, highlighting potential interactions with specific drug-metabolizing enzymes. ukaazpublications.com

The CYP-dominated bioactivation of this compound to the cis-butene-1,4-dial intermediate is important for understanding potential side effects associated with this compound. nih.govacs.org

Differential Cytotoxicity Towards Specific Cell Types (e.g., Leukocytes, Fibroblast Cells)

The cytotoxic effects of this compound can vary depending on the cell type. Studies have explored its impact on different inflammatory cells, such as granulocytes, peripheral mononuclear cells (PMNCs), and spleen lymphocytes, as well as non-cancerous fibroblast cells.

This compound has demonstrated modest cytotoxic potential towards granulocytes, peripheral mononuclear cells (PMNCs), and spleen lymphocytes in a time-lapse study. mdpi.com The most pronounced effect was observed in short cultures of PMNCs, where a statistically significant decrease in viable cells was noted after 3 hours. mdpi.comnih.gov Granulocytes were the second most sensitive cell type, showing the most significant cytotoxicity after 5 hours of incubation. mdpi.comnih.gov Spleen lymphocytes were the most resistant, with statistically significant decreases in viability only observed at the highest tested concentration after 5 hours. mdpi.comnih.gov This differential toxicity towards leukocytes, with PMNCs being the most sensitive, suggests potential therapeutic specificity. mdpi.com

In contrast to its effects on certain leukocytes, this compound has shown a lack of cytotoxic effects on fibroblast cells. ukaazpublications.com Evaluation of cytotoxicity in fibroblast cells is considered crucial for determining the safety profile of compounds intended for therapeutic use, especially given the role of fibroblasts in tissue repair. ukaazpublications.com Studies using 3T3 fibroblast cell lines have indicated no cellular toxicity for this compound up to a concentration of 25 µg/ml. ukaazpublications.com This suggests a favorable safety profile regarding fibroblast cells. ukaazpublications.com

Research on Marrubium vulgare extracts containing this compound has also shown selective cytotoxic activity against human melanoma cancer cell lines without affecting normal fibroblasts. nih.govnih.govresearchgate.net This further supports the notion of differential cytotoxicity, sparing non-cancerous fibroblast cells while impacting other cell types, including certain cancer cells.

Below is a table summarizing the differential cytotoxicity of this compound towards tested cell types:

Cell TypeSensitivity to this compound CytotoxicityKey FindingSource
Peripheral Mononuclear Cells (PMNCs)Most SensitiveStatistically significant decrease in viability after 3 hours. mdpi.comnih.gov
GranulocytesModerately SensitiveMost pronounced cytotoxicity observed after 5 hours. mdpi.comnih.gov
Spleen LymphocytesLeast SensitiveSignificant decrease in viability only at highest concentration after 5 hours. mdpi.comnih.gov
3T3 Fibroblast CellsNot CytotoxicNo cellular toxicity observed up to 25 µg/ml. ukaazpublications.com
Normal FibroblastsNot AffectedSelective cytotoxicity observed against cancer cells, sparing fibroblasts. nih.govresearchgate.net

In Silico Prediction of Toxicological Endpoints

In silico methods are increasingly used to predict the toxicological endpoints of chemical compounds, providing valuable insights into their potential safety profiles. This compound has been subjected to such analyses to predict its pharmacokinetic and toxicological properties.

In silico analysis of this compound has revealed insights into its potential as a therapeutic agent, indicating favorable pharmacokinetics and toxicological properties. ukaazpublications.com Toxicity predictions for this compound suggest it is noncarcinogenic and nonmutagenic. ukaazpublications.com Moderate nephrotoxicity has been predicted. ukaazpublications.com

Predicted acute toxicity, as indicated by the predicted LD50 value, is considered low. ukaazpublications.com One study predicted an LD50 of 244 mg/kg for this compound. ukaazpublications.com Another in vivo experimental study has documented an LD50 of 370 mg/kg body weight for this compound. nih.govmdpi.com Recent studies have shown a safety limit up to 100 mg/kg body weight when injected into mice. nih.govmdpi.comresearchgate.net

In silico predictions have also suggested that this compound is not toxic against normal cell lines. ukaazpublications.com Furthermore, this compound has been predicted to possess anticancer effects on various cancer cell lines. ukaazpublications.com

A study evaluating the toxicity profiles of phytotoxic terpenoids using in silico algorithms, including pkCSM and ProTox II webservers, identified this compound as drug-like, non-toxic, and highly bioavailable with potential for further optimization and development. tjnpr.orgsciforum.netmdpi.comsciforum.net This analysis examined various toxicological endpoints. tjnpr.orgsciforum.netmdpi.com

The table below presents some predicted toxicological endpoints for terpenoids, including this compound, from an in silico study:

Toxicological EndpointPredicted Outcome for this compound (based on study including this compound)Percentage of Compounds (from a dataset of 576 terpenoids) with this outcomeSource
Ames ToxicityPredicted as nonmutagenic25.45% elicited Ames toxicity ukaazpublications.comtjnpr.orgmdpi.com
CarcinogenicityPredicted as noncarcinogenic14.55% would cause cancer ukaazpublications.comtjnpr.orgmdpi.com
HepatotoxicityNot explicitly stated for this compound in the search results, but related to bioactivation25.45% caused liver injury tjnpr.orgmdpi.com
NephrotoxicityPredicted as moderateNot specified as a percentage for the dataset in search results ukaazpublications.com
CytotoxicityPredicted as not toxic against normal cell lines1.82% were toxic to cells (general) ukaazpublications.comtjnpr.orgmdpi.com
ImmunotoxicityNot explicitly stated for this compound in the search results49.09% resulted in immunotoxicity tjnpr.orgmdpi.com
Skin SensitizationNot explicitly stated for this compound in the search results32.73% caused skin sensitivity tjnpr.orgmdpi.com
hERG I InhibitionNot explicitly stated for this compound in the search results0% inhibited hERG I tjnpr.orgmdpi.com
hERG II InhibitionNot explicitly stated for this compound in the search results12.73% inhibited hERG II tjnpr.orgmdpi.com

These in silico predictions provide a preliminary assessment of this compound's toxicological profile, suggesting a generally favorable outlook regarding mutagenicity, carcinogenicity, and toxicity to normal cells, although moderate nephrotoxicity was predicted. ukaazpublications.com

Marrubiin in Drug Discovery and Development

Role as a Promising Lead Compound

Marrubiin is regarded as a valuable lead compound in the search for new therapeutic agents. nih.govmdpi.com A lead compound is a chemical starting point for the development of new drugs. This compound's potential stems from its ready availability, favorable chemical attributes, and diverse biological activities. nih.govresearchgate.net Key characteristics that make this compound a promising lead include its high stability, low turnover rate, and minimal catabolism, which are desirable properties for therapeutic compounds. nih.govresearchgate.netresearchgate.netnih.gov

Furthermore, its structure serves as a foundation for potent active compounds. nih.govresearchgate.net The inherent bioactivity of this compound, combined with its amenability to chemical modification, underscores its contribution to drug discovery efforts. nih.govmdpi.com Researchers consider it a promising candidate for further pre-clinical investigation and optimization in the development of new drugs. mdpi.comresearchgate.net

Pharmacokinetic Predictions and Biological Implications

In silico analysis, which uses computer modeling to predict how a compound might behave in the body, has provided valuable insights into the pharmacokinetic profile of this compound. ukaazpublications.com These predictions suggest favorable properties that enhance its potential as a drug candidate. ukaazpublications.com

Computational studies predict that this compound has high gastrointestinal (GI) absorption. ukaazpublications.comnih.gov This is a critical factor for orally administered drugs, as it determines the extent to which the active compound can enter the bloodstream and reach its target. The Abbott bioavailability score, a measure of a compound's potential to be orally bioavailable, is 0.55 for this compound, indicating a good probability of success as an oral drug. researchgate.netnih.gov This predicted high absorption and significant bioavailability suggest a favorable pharmacokinetic profile for therapeutic development. ukaazpublications.com

Predictions also indicate that this compound possesses the ability to cross the blood-brain barrier (BBB). ukaazpublications.com The BBB is a highly selective semipermeable border that separates the circulating blood from the brain and extracellular fluid in the central nervous system (CNS). The ability to penetrate this barrier is crucial for drugs targeting CNS-related conditions. ukaazpublications.com This predicted permeability enhances this compound's potential for applications in neurological disorders. ukaazpublications.comnih.gov

Table 1: Predicted Pharmacokinetic Properties of this compound

Pharmacokinetic ParameterPredicted OutcomeBiological Implication
Gastrointestinal (GI) AbsorptionHighSuitable for oral drug development. ukaazpublications.comnih.gov
Bioavailability Score (Abbott)0.55Good potential for oral bioavailability. researchgate.netnih.gov
Blood-Brain Barrier (BBB) PermeabilityPermeablePotential for treating central nervous system (CNS) disorders. ukaazpublications.com

Potential for Further Chemical Modification and Optimization in Drug Design

This compound's chemical structure presents significant opportunities for modification and optimization to enhance its therapeutic properties. nih.gov Despite its abundance and notable pharmacological activity, extensive structure-activity relationship studies on its derivatives have been limited. nih.govresearchgate.net The molecule is considered an ideal substrate for creating potent active compounds. nih.govnih.govresearchgate.net

One key structural feature is the γ-lactone ring, which can be opened through alkaline hydrolysis to form marrubiinic acid. mdpi.comnih.gov This derivative has shown significantly enhanced analgesic activity compared to the parent compound, indicating that the free carboxylic group plays a major role in its biological effects. nih.govresearchgate.net Conversely, esterifying this carboxylic group has been shown to reduce activity. mdpi.com Additionally, this compound possesses a free hydroxyl (OH) group, which serves as a versatile point for introducing different chemical functionalities to create new derivatives with potentially improved potency or selectivity. researchgate.netnih.gov This amenability to chemical alteration makes this compound a valuable scaffold in medicinal chemistry for designing optimized drug candidates. nih.gov

Broad Therapeutic Potential in Disease Management

Research has uncovered a wide array of pharmacological effects for this compound, suggesting its potential utility in managing various diseases. Its activities include antinociceptive (pain-relieving), vasorelaxant, gastroprotective, and antispasmodic effects. mdpi.commdpi.com A significant area of its therapeutic potential lies in its ability to modulate inflammatory processes.

This compound has demonstrated significant anti-inflammatory and antioedematogenic (anti-swelling) properties in multiple experimental models. mdpi.comnih.govresearchgate.net Its mechanism of action is multifaceted, involving the modulation of key inflammatory pathways and cellular events.

One of the primary mechanisms is the suppression of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. nih.govresearchgate.net NF-κB is a protein complex that controls the transcription of DNA, cytokine production, and cell survival, playing a critical role in regulating the immune response to infection and inflammation. By inhibiting this pathway, this compound can reduce the production of pro-inflammatory mediators. nih.govresearchgate.net

Studies have shown that this compound can inhibit inflammation induced by various agents like carrageenan. nih.gov In a mouse model of peritoneal inflammation, this compound prevented the infiltration of inflammatory cells and inhibited the degranulation of mast cells, which are key events in the inflammatory cascade. nih.govmdpi.com Furthermore, it led to lower levels of proteins and reduced myeloperoxidase (MPO) activity in the peritoneal fluid, both of which are markers of inflammation and neutrophil presence. nih.gov It also exerts a non-specific inhibitory effect on microvascular leakage caused by different pro-inflammatory agents, including histamine (B1213489). nih.govresearchgate.net

Table 2: Summary of Research Findings on the Anti-inflammatory Effects of this compound

Experimental ModelKey FindingsMechanism/Implication
General Inflammatory ModelsSuppression of the NF-κB signaling pathway. nih.govresearchgate.netInhibition of a central regulator of inflammation.
Carrageenan-induced Peritoneal Inflammation (in vivo)- Prevented inflammatory cell infiltration. nih.gov
  • Inhibited peritoneal mast cell degranulation. nih.gov
  • Reduced protein levels in peritoneal fluid. nih.gov
  • Lowered myeloperoxidase (MPO) activity. nih.gov
  • Demonstrates broad inhibition of key inflammatory events and cellular responses.
    Microvascular Leakage in Mouse Ear (in vivo)- Inhibited edema induced by carrageenan and histamine. nih.govresearchgate.net
  • Showed non-specific inhibition against various phlogistic agents. nih.gov
  • Reduces vascular permeability, a hallmark of acute inflammation.
    Ovalbumin-induced Allergic EdemaSignificantly inhibited the allergic edema response. mdpi.comSuggests potential in managing allergic inflammatory conditions.

    Metabolic Disorders (e.g., Type II Diabetes)

    This compound has demonstrated notable potential in the management of metabolic disorders, particularly Type II Diabetes, primarily through its inhibitory effects on key enzymes involved in carbohydrate metabolism. Research has shown that this compound acts as a potent inhibitor of α-glucosidase, an enzyme responsible for breaking down complex carbohydrates into absorbable monosaccharides. By inhibiting this enzyme, this compound can delay glucose absorption and consequently help in managing postprandial hyperglycemia, a common challenge in Type II Diabetes.

    One study identified this compound as a strong α-glucosidase inhibitor with an IC50 value of 16.62 µM, which was found to be more potent than acarbose, a standard α-glucosidase inhibitor, that had an IC50 of 64.14 µM. researchgate.netresearchgate.net This suggests that this compound may offer a promising natural alternative for the management of blood sugar levels.

    Furthermore, studies on extracts of Marrubium vulgare, of which this compound is a major constituent, have shown beneficial effects on various metabolic parameters in preclinical and clinical settings. In a study with streptozotocin-induced diabetic rats, a methanolic extract of Marrubium vulgare significantly reduced blood glucose levels and also led to a significant reduction in plasma total cholesterol, triglycerides, and low-density lipoprotein-cholesterol (LDL-C), while increasing high-density lipoprotein-cholesterol (HDL-C). researchgate.net Another study in rats showed that oral administration of Marrubium vulgare extract at a dose of 400 mg/kg resulted in a significant decrease in serum total cholesterol to 130.0 mg/dl and triglycerides to 136.8 mg/dl, compared to the control group with levels of 238.8 mg/dl and 235.8 mg/dl, respectively. ijpras.com

    A clinical trial involving patients with type 2 diabetes who were given an aqueous extract of Marrubium vulgare observed a reduction in plasma glucose levels by 0.64%, cholesterol by 4.16%, and triglycerides by 5.78%. ijbpsa.commdpi.comnih.gov While these reductions were modest, they support the potential role of this compound-containing extracts in metabolic regulation.

    Table 1: Effect of this compound and Marrubium vulgare Extract on Metabolic Parameters

    Compound/Extract Parameter Finding Reference
    This compound α-glucosidase inhibition IC50: 16.62 µM researchgate.netresearchgate.net
    Acarbose (control) α-glucosidase inhibition IC50: 64.14 µM researchgate.netresearchgate.net
    Marrubium vulgare extract (in rats) Total Cholesterol Reduction to 130.0 mg/dl from 238.8 mg/dl ijpras.com
    Marrubium vulgare extract (in rats) Triglycerides Reduction to 136.8 mg/dl from 235.8 mg/dl ijpras.com
    Marrubium vulgare extract (human trial) Plasma Glucose 0.64% reduction ijbpsa.commdpi.comnih.gov
    Marrubium vulgare extract (human trial) Cholesterol 4.16% reduction ijbpsa.commdpi.comnih.gov
    Marrubium vulgare extract (human trial) Triglycerides 5.78% reduction ijbpsa.commdpi.comnih.gov

    Cardiovascular Diseases

    This compound has emerged as a compound of interest in the context of cardiovascular diseases, largely due to its antioxidant and anti-inflammatory properties. Its potential to mitigate atherosclerosis, a key underlying factor in many cardiovascular events, has been a particular focus of research.

    Studies have shown that this compound can protect against oxidative stress and apoptosis (programmed cell death) in endothelial cells, which line the blood vessels. researchgate.netnih.gov Endothelial dysfunction is an early event in the development of atherosclerosis. In a study using human umbilical vein endothelial cells (HUVECs), this compound was found to counteract the effects of tumor necrosis factor-alpha (TNF-α), a pro-inflammatory cytokine involved in atherosclerosis. researchgate.netnih.gov

    The protective mechanisms of this compound include the enhancement of the intracellular antioxidant glutathione (B108866) (GSH) and the modulation of genes involved in apoptosis. researchgate.netnih.gov Specifically, this compound treatment led to an upregulation of the anti-apoptotic gene Bcl-xl and a downregulation of the pro-apoptotic gene caspase3 and the oxidative stress-related gene Nox4. researchgate.netnih.gov These findings suggest that this compound can protect endothelial cells from damage and death, thereby potentially slowing the progression of atherosclerosis. researchgate.netnih.gov

    Furthermore, aqueous extracts of Marrubium vulgare have been shown to inhibit the oxidation of low-density lipoprotein (LDL), a critical step in the formation of atherosclerotic plaques. researchgate.net The extract also enhanced HDL-mediated cholesterol efflux from macrophages, a process that helps to remove cholesterol from the artery walls. researchgate.net

    Table 2: Cardioprotective Effects of this compound

    Activity Model Key Findings Reference
    Antioxidant Human Umbilical Vein Endothelial Cells (HUVECs) Increased levels of glutathione (GSH) researchgate.netnih.gov
    Anti-apoptotic Human Umbilical Vein Endothelial Cells (HUVECs) Upregulated Bcl-xl, downregulated caspase3 researchgate.netnih.gov
    Oxidative Stress Reduction Human Umbilical Vein Endothelial Cells (HUVECs) Downregulated Nox4 researchgate.netnih.gov
    LDL Oxidation Inhibition In vitro Prolonged lag phase and lowered progression rate of lipid peroxidation researchgate.net
    Cholesterol Efflux THP-1 Macrophages Enhanced HDL-mediated cholesterol efflux researchgate.net

    Pain Management

    This compound has been identified as a significant analgesic compound, with research demonstrating its potent and dose-dependent antinociceptive (pain-relieving) effects in various preclinical models of pain. nih.gov

    In a study evaluating the antinociceptive profile of this compound in mice, the compound exhibited significant activity in several pain models. The calculated 50% inhibitory dose (ID50) values highlight its potency:

    Writhing Test: An ID50 of 2.2 µmol/kg, indicating its effectiveness against visceral pain. ijbpsa.comnih.gov

    Formalin-induced Pain Test: ID50 values of 6.6 µmol/kg in the first phase (neurogenic pain) and 6.3 µmol/kg in the second phase (inflammatory pain), demonstrating its efficacy against both types of pain. ijbpsa.comnih.gov

    Capsaicin (B1668287) Test: An ID50 of 28.8 µmol/kg, suggesting its involvement in modulating capsaicin-sensitive pain pathways. ijbpsa.comnih.gov

    Notably, the antinociceptive effect of this compound was not reversed by naloxone (B1662785), an opioid receptor antagonist, which suggests that its mechanism of action is independent of the opioid system. nih.gov This is a significant finding as it indicates that this compound may offer a pain management solution without the side effects associated with opioid medications.

    Further research has also explored derivatives of this compound, such as marrubiinic acid, which have also shown significant analgesic effects, suggesting that the this compound structure is a promising scaffold for the development of new analgesic agents. mdpi.com

    Table 3: Antinociceptive Activity of this compound in Mice

    Pain Model Parameter Result Reference
    Writhing Test ID50 2.2 µmol/kg (i.p.) ijbpsa.comnih.gov
    Formalin Test (Phase 1) ID50 6.6 µmol/kg (i.p.) ijbpsa.comnih.gov
    Formalin Test (Phase 2) ID50 6.3 µmol/kg (i.p.) ijbpsa.comnih.gov
    Capsaicin Test ID50 28.8 µmol/kg (i.p.) ijbpsa.comnih.gov

    Neurodegenerative Disorders (e.g., Alzheimer's Disease via Cholinesterase Inhibition)

    In the realm of neurodegenerative disorders, particularly Alzheimer's disease, this compound has shown promise as an inhibitor of acetylcholinesterase (AChE). AChE is an enzyme that breaks down the neurotransmitter acetylcholine (B1216132), and its inhibition is a key therapeutic strategy for managing the cognitive symptoms of Alzheimer's disease. ijpras.com

    A study investigating the acetylcholinesterase inhibitory activity of this compound found it to be a potent inhibitor with an IC50 value of 52.66 µM. nih.govresearchgate.net This inhibitory activity suggests that this compound could help to increase the levels of acetylcholine in the brain, thereby potentially improving cognitive function in individuals with Alzheimer's disease. ijpras.comnih.gov

    Molecular docking studies have further elucidated the potential interaction between this compound and the AChE enzyme, identifying key binding sites that contribute to its inhibitory activity. nih.govresearchgate.net These findings provide a molecular basis for the observed enzymatic inhibition and support the potential of this compound as a lead compound for the development of new anti-Alzheimer's drugs. nih.govresearchgate.net

    The exploration of natural compounds like this compound for the treatment of neurodegenerative diseases is a growing area of research, offering the potential for new therapeutic avenues with potentially fewer side effects than some existing medications.

    Table 4: Acetylcholinesterase Inhibitory Activity of this compound

    Compound Target Enzyme IC50 Value Reference
    This compound Acetylcholinesterase (AChE) 52.66 µM nih.govresearchgate.net

    Future Research Directions for Marrubiin

    Progression to Clinical Research and Translational Studies

    Advanced Mechanistic Elucidation at the Molecular Level

    Development of Engineered Biosynthetic Pathways for Scalable Production

    Lack of scalable plant cultivation and the complex metabolite profile of Marrubium vulgare can limit access to marrubiin via extraction from plant biomass researchgate.net. Knowledge of the this compound-biosynthetic enzymes can enable the development of metabolic engineering platforms for scalable this compound production researchgate.net. All terpenes, including this compound, derive from isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP) beilstein-journals.org. Metabolic engineering of plants to produce diterpenes remains challenging due to the required direction of biosynthetic enzymes into specific organelles and feedback inhibition beilstein-journals.org. However, bacteria like Escherichia coli harbor a native metabolic pathway for these isoprenoids that is amenable to genetic engineering, making them suitable hosts for heterologous production of high-value terpenes beilstein-journals.org. Functional characterization of enzymes like the cytochrome P450 monooxygenase CYP71AU87 has indicated a role in this compound biosynthesis in M. vulgare, providing resources for the formulation of this compound and related bioactive natural products researchgate.netwilddata.cn. Challenges persist in areas like crystal structure determination, heterologous expression, and enzyme engineering for plant P450s involved in secondary metabolite biosynthesis wilddata.cnnih.gov. Overcoming these challenges through metabolic pathway engineering strategies, such as introducing biosynthetic genes, overexpressing rate-limiting enzymes, or silencing alternate pathways, could enhance the production of this compound nih.gov.

    Exploration of Novel Therapeutic Applications

    This compound has demonstrated a wide range of pharmacological activities in preclinical studies, suggesting potential for novel therapeutic applications beyond its traditionally recognized uses mdpi.comnih.govmdpi.com. Its reported effects, including cardioprotective, antidiabetic, gastroprotective, and immunomodulating properties, warrant further investigation for treating various conditions mdpi.comnih.govmdpi.comresearchgate.netnih.govmdpi.comunife.it. For instance, its neuroprotective potential and acetylcholinesterase inhibitory activity suggest possible applications in neurodegenerative conditions like Alzheimer's disease mdpi.comnih.gov. The potential use of this compound as a new analgesic agent has also been highlighted nih.govresearchgate.net. Given its antioxidant and anti-inflammatory properties, this compound could potentially be useful in the treatment of cancer, diabetes mellitus, and liver diseases mdpi.comresearchgate.netdntb.gov.ua. Further research is needed to explore these potential novel applications through targeted in vitro and in vivo studies, followed by clinical evaluation.

    Comprehensive Long-Term Safety and Pharmacodynamic Profiling

    While some studies suggest a favorable safety profile for this compound, comprehensive long-term safety and pharmacodynamic profiling are crucial for its development as a therapeutic agent mdpi.comnih.govukaazpublications.com. Although in silico analysis has predicted high gastrointestinal absorption and significant bioavailability, indicating favorable pharmacokinetics, further in-depth studies are needed ukaazpublications.com. Long-term observation is necessary to clarify certain effects endometriosi.it. While preclinical studies provide initial safety data, the transition to clinical trials requires rigorous toxicology studies in appropriate species to evaluate on-target and off-target toxicities, determine maximum tolerated doses, and assess safety margins td2inc.com. Pharmacokinetic and biodistribution studies in humans are essential to understand how this compound behaves in the body over time td2inc.com. Comprehensive pharmacodynamic studies are also needed to understand the relationship between this compound exposure and its biological effects in vivo endometriosi.it. Further scientific studies are necessary to explore the clinical efficacy and toxicity of this compound researchgate.net.

    Q & A

    Q. Q1. How can researchers optimize extraction parameters to maximize marrubiin yield from Marrubium vulgare?

    Answer:

    • Methodology : Use Central Composite Design (CCD) under Response Surface Methodology (RSM) to model variables like microwave power (e.g., 539 W), irradiation time (e.g., 373 seconds), and solvent-to-drug ratio (e.g., 32 mL/g). Validate predictions experimentally and compare with conventional methods (e.g., Soxhlet extraction) to assess efficiency .
    • Data Analysis : Quantify this compound via HPTLC and validate model accuracy using ANOVA (e.g., p < 0.05 for significance). Report yield discrepancies between predicted and actual results to refine the model .

    Q. Q2. What analytical techniques are most reliable for quantifying this compound purity and concentration in plant extracts?

    Answer:

    • Preferred Methods :
      • High-Performance Thin-Layer Chromatography (HPTLC) : Validated for this compound quantification with specificity (λ = 540 nm) and linearity (R² > 0.99) .
      • Radioisotope Tracking : Use ¹⁴C-labeled precursors (e.g., ribose, fructose) to trace this compound biosynthesis and calculate specific activity (e.g., 0.25 μCi/g) .
    • Validation : Cross-reference with GC-MS or NMR for structural confirmation, especially when isolating novel derivatives .

    Q. Q3. How should researchers design in vitro assays to evaluate this compound’s antioxidant activity?

    Answer:

    • Experimental Design :
      • Use DPPH/ABTS radical scavenging assays with ascorbic acid as a positive control.
      • Standardize this compound concentrations (e.g., 10–100 μg/mL) and measure IC₅₀ values.
    • Statistical Rigor : Apply dose-response curves and ANOVA to compare bioactivity across extraction methods (e.g., microwave vs. Soxhlet) .

    Advanced Research Questions

    Q. Q4. What molecular mechanisms underlie this compound’s biosynthetic pathway in Marrubium vulgare?

    Answer:

    • Isotope Labeling : Trace ¹⁴C-labeled pyruvate to confirm this compound’s biogenetic origin via the mevalonate pathway . Note random isotope distribution in the furan ring, suggesting indirect precursor roles .
    • Enzyme Studies : Isolate ketolactone synthase and measure activity under varying pH/temperature conditions. Use HPLC to monitor intermediate metabolites .

    Q. Q5. How can contradictory data on this compound’s stability under different extraction methods be resolved?

    Answer:

    • Contradiction Analysis : Compare degradation rates in microwave-assisted extraction (MAE) vs. steam distillation . Variables like solvent polarity (e.g., ethanol vs. water) and thermal exposure (e.g., 50–100°C) significantly impact this compound stability.
    • Mitigation : Use accelerated stability testing (40°C/75% RH) and LC-MS to identify degradation products. Validate with Arrhenius equation modeling .

    Q. Q6. What methodological gaps exist in current this compound pharmacokinetic studies, and how can they be addressed?

    Answer:

    • Gaps : Limited in vivo data on this compound’s bioavailability and metabolic pathways (e.g., cytochrome P450 interactions).
    • Solutions :
      • Conduct radiolabeled pharmacokinetic studies in rodent models (e.g., ¹⁴C-marrubiin, 10 mg/kg dose).
      • Use LC-MS/MS to quantify plasma/tissue concentrations and identify glucuronidation/sulfation metabolites .

    Q. Q7. How can researchers standardize this compound quantification across heterogeneous plant samples?

    Answer:

    • Standardization Protocol :
      • Normalize this compound content to dry plant weight (e.g., % w/w) and report seasonal variability (e.g., summer vs. winter harvests).
      • Use multivariate regression to correlate environmental factors (e.g., soil pH, sunlight exposure) with yield .
    • Inter-lab Validation : Share reference samples across labs and adopt ISO 17025 guidelines for analytical consistency .

    Methodological Best Practices

    Q. Q8. What statistical approaches are critical for validating this compound’s dose-dependent bioactivity?

    Answer:

    • Linear Regression : Model dose-response relationships (e.g., IC₅₀ = 45 μg/mL ± 2.5).
    • Multivariate Analysis : Apply PCA or PLS-DA to distinguish bioactive this compound fractions from co-extracted compounds (e.g., flavonoids) .

    Q. Q9. How can researchers ensure reproducibility in this compound extraction protocols?

    Answer:

    • Detailed Documentation : Specify equipment models (e.g., CEM Mars 6 microwave), solvent grades (e.g., HPLC-grade ethanol), and grinding techniques (e.g., 100 μm particle size).
    • Supplementary Data : Publish raw chromatograms, calibration curves, and validation parameters in Supporting Information .

    Q. Q10. What ethical and technical considerations apply to this compound’s preclinical toxicology studies?

    Answer:

    • In Vivo Ethics : Follow ARRIVE guidelines for animal studies, including sample size justification (e.g., n ≥ 6) and humane endpoints.
    • Technical Rigor : Use OECD Test Guidelines (e.g., TG 423 for acute toxicity) and report LD₅₀ values with 95% confidence intervals .

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    Marrubiin
    Reactant of Route 2
    Marrubiin

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.